3-Butenyl Phosphorodichloridate
Description
Historical Development of Phosphoryl Chlorides as Synthetic Reagents
The journey of phosphoryl chlorides as synthetic reagents began in the mid-19th century. In 1847, the French chemist Adolphe Wurtz first reported the synthesis of phosphoryl chloride (POCl₃) by reacting phosphorus pentachloride with water. wikipedia.org This discovery opened a new chapter in organic synthesis, as phosphoryl chloride proved to be a versatile reagent. researchgate.net
Initially, its primary application was in the conversion of alcohols and phenols into phosphate (B84403) esters. wikipedia.org Over the years, its utility expanded significantly. It became a crucial reagent in various name reactions, including the Vilsmeier-Haack reaction for the formylation of aromatic compounds and the Bischler-Napieralski reaction for the synthesis of isoquinoline (B145761) derivatives. wikipedia.orgresearchgate.net The development of phosphoryl chloride and its derivatives as reagents has been pivotal in the synthesis of a wide array of organic molecules, from simple esters to complex heterocyclic systems. researchgate.net
Strategic Importance of Olefinic Organophosphorus Compounds in Chemical Synthesis
Organophosphorus compounds containing an olefinic (alkenyl) moiety hold a special place in chemical synthesis due to the dual reactivity offered by the phosphorus center and the carbon-carbon double bond. nih.gov The olefinic group can participate in a variety of addition and cycloaddition reactions, while the phosphorus group can be transformed into other functional groups or act as a ligand for transition metals. rsc.org
This combination of functionalities makes olefinic organophosphorus compounds valuable building blocks for the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials. nih.gov They are key intermediates in reactions such as the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes and in various cross-coupling reactions where the phosphate group can act as a leaving group. nih.govnih.gov The ability to incorporate both a reactive double bond and a versatile phosphorus center into a single molecule underscores their strategic importance in modern organic synthesis.
Structural Framework and Nomenclature of 3-Butenyl Phosphorodichloridate
This compound is an organophosphorus compound that features a but-3-en-1-yl group attached to a phosphorodichloridate functional group. Based on available chemical supplier information, the systematic IUPAC name for this compound is 4-dichlorophosphoryloxybut-1-ene . smolecule.com
The structural framework consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two chlorine atoms and an oxygen atom, which in turn is attached to a but-3-en-1-yl group. The key structural features are the reactive P-Cl bonds and the terminal carbon-carbon double bond of the butenyl chain.
| Property | Value |
| Molecular Formula | C₄H₇Cl₂O₂P |
| IUPAC Name | 4-dichlorophosphoryloxybut-1-ene |
| Canonical SMILES | C=CCCOP(=O)(Cl)Cl |
| InChI Key | WNJWJRGHDRRQPO-UHFFFAOYSA-N |
| Molecular Weight | 188.97 g/mol |
Data sourced from chemical supplier information. smolecule.com
The presence of both the electrophilic phosphorus center and the nucleophilic olefinic moiety within the same molecule suggests a rich and varied reactivity profile.
Overview of Research Trajectories for Related Phosphorodichloridates and Unsaturated Organophosphates
Research into phosphorodichloridates and unsaturated organophosphates has followed several key trajectories, driven by their utility in synthesis and their potential biological activities.
One major area of research has been their use as intermediates in the synthesis of a wide range of organophosphorus compounds. nih.gov The high reactivity of the P-Cl bonds in phosphorodichloridates allows for the facile introduction of various nucleophiles, leading to the formation of phosphate esters, phosphoramidates, and other derivatives. nih.gov For instance, the reaction of ethyl phosphorodichloridate with ethanol (B145695) is a known method for the synthesis of triethyl phosphate. ontosight.ai
Another significant research direction is the exploration of the biological activities of unsaturated organophosphates. Many organophosphate compounds are known for their biological effects, often acting as enzyme inhibitors. researchgate.net The incorporation of an unsaturated alkyl chain can modulate the compound's lipophilicity and its interaction with biological targets. Research has explored the use of related compounds as prodrugs, where the organophosphate moiety is designed to be cleaved in vivo to release an active pharmaceutical ingredient. smolecule.com
Furthermore, the development of new synthetic methodologies for the preparation of functionalized organophosphorus compounds remains an active area of research. This includes the synthesis of novel phosphorodichloridates and their subsequent transformation into more complex structures. nih.govnih.gov The study of the reactivity of the olefinic part of these molecules, such as in metathesis or polymerization reactions, also constitutes an important research avenue.
Structure
3D Structure
Properties
Molecular Formula |
C4H7Cl2O2P |
|---|---|
Molecular Weight |
188.97 g/mol |
IUPAC Name |
4-dichlorophosphoryloxybut-1-ene |
InChI |
InChI=1S/C4H7Cl2O2P/c1-2-3-4-8-9(5,6)7/h2H,1,3-4H2 |
InChI Key |
WNJWJRGHDRRQPO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOP(=O)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Butenyl Phosphorodichloridate and Its Precursors
Precursor Synthesis: Methods for 3-Buten-1-ol (B139374) and its Derivatives
The synthesis of 3-buten-1-ol, the primary precursor for 3-butenyl phosphorodichloridate, can be achieved through several laboratory-scale methods. These methods often start from readily available small molecules and employ catalytic processes to achieve the desired structure.
Laboratory-Scale Syntheses of Specific Butenyl Alcohols
A common and efficient laboratory route to 3-buten-1-ol involves the selective hydrogenation of 3-butyn-1-ol. google.com This method is advantageous as the starting material, 3-butyn-1-ol, is commercially available at a low price. google.com The hydrogenation is typically carried out in an alcohol-based solvent, such as methanol (B129727) or ethanol (B145695), under a hydrogen atmosphere and in the presence of a catalyst. google.com Catalysts like Raney nickel, palladium-on-carbon (Pd/C), or rhodium-on-carbon are effective for this transformation. google.com The key to this synthesis is the selective reduction of the alkyne to an alkene without further reduction to the corresponding alkane.
Another established laboratory synthesis starts from 3,4-epoxy-1-butene. google.com This process involves the reaction of the epoxide with formic acid in a homogeneous catalyst solution. The catalyst system typically comprises a palladium(0) compound, a tertiary phosphine (B1218219), and a trialkylamine dissolved in a solvent like tetrahydrofuran (B95107) (THF). google.com This method provides a pathway to 3-buten-1-ol under relatively mild conditions.
The synthesis of substituted butenyl alcohols, such as 3-methyl-3-buten-1-ol, has also been documented, often involving distinct synthetic strategies tailored to the specific substitution pattern. prepchem.com
Below is a data table detailing a representative laboratory synthesis of 3-buten-1-ol.
| Parameter | Details |
| Starting Material | 3-butyn-1-ol |
| Reagent | Hydrogen (H₂) |
| Solvent | Ethanol |
| Catalyst | Palladium-on-Carbon (Pd/C) |
| Reaction Type | Catalytic Hydrogenation |
| Key Transformation | Selective reduction of an alkyne to an alkene |
| Reported Yield | 89.8% |
| Reference | google.com |
Controlled Functionalization of Butenyl Alcohols
The functionalization of butenyl alcohols beyond the simple hydroxyl group offers a route to a wider range of derivatives. These transformations must be controlled to react selectively at the hydroxyl group without affecting the reactive carbon-carbon double bond.
A primary method for activating the hydroxyl group is tosylation. nih.gov Treating an alcohol like 3-buten-1-ol with tosyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) converts the hydroxyl group into a tosylate. This transformation is crucial because the tosylate group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions to introduce other functionalities like azides or halides. nih.gov
Modern synthetic methods also allow for the direct C-H functionalization of molecules containing alcohol directing groups. nih.govresearchgate.net While challenging, techniques involving transition-metal catalysis, such as palladium catalysis, can enable the arylation of C(sp³)-H bonds at positions remote to the directing alcohol group. researchgate.net For butenyl alcohols, this could theoretically allow for the introduction of functional groups onto the carbon backbone, although the presence of the alkene might complicate reactivity.
Phosphorylation Strategies for this compound
The conversion of 3-buten-1-ol to this compound is achieved through direct chlorophosphorylation, a reaction that installs the phosphorus(V) center.
Direct Chlorophosphorylation Reactions
Direct chlorophosphorylation involves the reaction of an alcohol with a suitable phosphorylating agent that contains two chlorine atoms.
The most common and direct method for synthesizing phosphorodichloridates from alcohols is the use of phosphorus oxychloride (POCl₃). youtube.comvaia.com The reaction involves the nucleophilic attack of the oxygen atom of 3-buten-1-ol on the phosphorus atom of POCl₃. This addition is followed by the elimination of hydrogen chloride (HCl), typically facilitated by a non-nucleophilic base like pyridine (B92270) or triethylamine, to yield the desired this compound.
The reaction is generally performed in an aprotic solvent under anhydrous conditions to prevent the hydrolysis of the highly reactive POCl₃ and the product. The stoichiometry between the alcohol and POCl₃ must be carefully controlled to favor the formation of the dichloridate over the corresponding monochloridate or trialkyl phosphate (B84403).
While POCl₃ is the most direct reagent, other phosphorus chlorides can also be employed for the deoxychlorination of alcohols, though their primary products may differ. youtube.com
Phosphorus Pentachloride (PCl₅): PCl₅ is a powerful chlorinating agent that readily converts alcohols to the corresponding alkyl chlorides. vaia.com However, in the context of phosphorylation, its reaction with an alcohol also produces POCl₃ as a byproduct. vaia.com Therefore, a reaction between 3-buten-1-ol and PCl₅ could potentially form the target phosphorodichloridate, but the primary product is often the alkyl chloride (4-chloro-1-butene). Careful control of reaction conditions would be necessary to favor phosphorylation.
Phosphorus Trichloride (B1173362) (PCl₃): PCl₃ reacts with alcohols to form phosphite (B83602) esters, which are trivalent phosphorus species. vaia.com To arrive at the pentavalent phosphorodichloridate, a subsequent oxidation step would be required, making this a less direct route compared to using POCl₃.
Appel-type Reagents: Mixtures of triphenylphosphine (B44618) (PPh₃) with a chlorine source like carbon tetrachloride (CCl₄) or N-chlorosuccinimide (NCS) are well-known for converting alcohols to alkyl chlorides. youtube.comresearchgate.net These reagents generate a phosphonium (B103445) salt intermediate. While primarily used for chlorination, modifications of these systems are explored for phosphorylation, but they are not the standard method for producing phosphorodichloridates.
A comparison of these agents for the primary purpose of phosphorylation is summarized below.
| Reagent | Primary Product with Alcohol | Suitability for Dichloridate Synthesis | Byproducts |
| Phosphorus Oxychloride (POCl₃) | Phosphorodichloridate | High | HCl |
| Phosphorus Pentachloride (PCl₅) | Alkyl Chloride | Low / Indirect | POCl₃, HCl |
| Phosphorus Trichloride (PCl₃) | Dialkyl Phosphite | Low (requires oxidation) | HCl |
| PPh₃ / Chlorine Source | Alkyl Chloride | Very Low / Indirect | Triphenylphosphine oxide, etc. |
Stepwise Synthesis Routes
Formation of Intermediate Organophosphorus Compounds
The initial and most critical step in the synthesis is the reaction of a suitable phosphorus precursor with 3-buten-1-ol. A common and effective method involves the use of phosphoryl chloride (POCl₃) as the phosphorylating agent. researchgate.net In this reaction, the hydroxyl group of 3-buten-1-ol acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphoryl chloride. researchgate.netfiveable.me This initial reaction forms an alkyl dichlorophosphate (B8581778) ester intermediate. pearson.com
Alternatively, dialkyl phosphites can serve as precursors. acs.orgnih.gov These compounds can be chlorinated to form the corresponding phosphorochloridates. acs.org The reaction of 3-buten-1-ol with a phosphorus trihalide, such as phosphorus trichloride (PCl₃), can also be employed to generate an intermediate phosphite, which is then oxidized to the phosphate.
A general representation of the initial phosphorylation of an alcohol with phosphoryl chloride is as follows:
ROH + POCl₃ → R-O-P(O)Cl₂ + HCl
In the context of this synthesis, 'R' represents the 3-butenyl group. The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride (HCl) gas that is produced. chemguide.co.uk
Subsequent Chlorination Steps
If the initial reaction does not directly yield the desired phosphorodichloridate, subsequent chlorination steps are necessary. For instance, if a dialkyl butenyl phosphate is formed as an intermediate, it must be converted to the dichloridate. This can be achieved using various chlorinating agents.
Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent that can replace the remaining alkoxy or hydroxyl groups on the phosphorus atom with chlorine. stackexchange.com The reaction with PCl₅ is typically vigorous and may require careful temperature control. chemguide.co.uk
Another approach involves the use of oxalyl chloride or thionyl chloride (SOCl₂), which are also effective for converting phosphonic acids and their esters to the corresponding chlorides. These reagents offer the advantage of producing gaseous byproducts that are easily removed from the reaction mixture.
Optimization of Reaction Conditions and Yields
To maximize the yield and purity of this compound, careful optimization of the reaction parameters is essential. Key factors include the choice of solvent, reaction temperature and pressure, and the use of catalysts.
Solvent Effects on Synthesis Efficiency
The choice of solvent can significantly influence the reaction rate and the stability of the intermediates and products. Aprotic solvents are generally preferred for these types of reactions to avoid unwanted side reactions with the highly reactive phosphorus chlorides.
| Solvent | Polarity | Boiling Point (°C) | General Suitability |
| Diethyl Ether | Low | 34.6 | Often used for its low boiling point, which simplifies product isolation. It is a good solvent for the initial phosphorylation step. researchgate.net |
| Tetrahydrofuran (THF) | Medium | 66 | A common solvent that can dissolve a wide range of organic compounds and is suitable for reactions involving organophosphorus reagents. researchgate.net |
| Dichloromethane (DCM) | Medium | 39.6 | An inert solvent that is effective for many organic reactions, though its volatility requires careful handling. |
| Acetonitrile | High | 81.6 | Its polar aprotic nature can sometimes accelerate reaction rates, but it must be rigorously dried. |
The use of an appropriate solvent helps to ensure that the reactants remain in solution and can effectively interact, while also helping to control the reaction temperature.
Temperature and Pressure Optimization
The reaction temperature is a critical parameter that must be carefully controlled. The initial phosphorylation of 3-buten-1-ol with phosphoryl chloride is often carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize the formation of byproducts. pressbooks.pub Subsequent chlorination steps may require heating to proceed at a reasonable rate.
Pressure is generally not a major variable in these syntheses, as they are typically carried out at atmospheric pressure. However, in cases where gaseous reactants or byproducts are involved, the reaction may be conducted in a closed system to maintain the desired stoichiometry.
Table of General Temperature Conditions for Synthesis Steps:
| Reaction Step | Typical Temperature Range | Rationale |
| Initial Phosphorylation | 0 °C to room temperature | To control the exothermic reaction and prevent degradation of the starting material and product. |
| Subsequent Chlorination | Room temperature to reflux | May require higher temperatures to drive the reaction to completion, depending on the chlorinating agent used. |
Catalytic Approaches in Synthesis
While not always strictly catalytic in the traditional sense, the use of bases is a common and crucial strategy in the synthesis of this compound. These bases act as scavengers for the acidic byproducts, such as HCl, that are formed during the reaction. chemguide.co.uk By neutralizing the acid, these bases prevent it from catalyzing unwanted side reactions, such as the acid-catalyzed rearrangement or polymerization of the butenyl group. chemistrysteps.com
Commonly used bases include:
Pyridine: Often used as both a base and a solvent. It is effective in promoting the reaction of alcohols with POCl₃. pearson.compressbooks.pubchemistrysteps.com
Triethylamine (Et₃N): A non-nucleophilic base that is widely used to scavenge protons. It is typically used in stoichiometric amounts. researchgate.net
The choice of base can influence the reaction outcome. For instance, pyridine can sometimes participate in the reaction mechanism beyond simple acid scavenging. pearson.com The use of a suitable base is a key component of optimizing the synthesis for high yield and purity.
Purification and Isolation Techniques for this compound
Following the synthesis, the crude reaction mixture contains the desired this compound, along with unreacted starting materials, the hydrochloride salt of the base, and potential side products. A multi-step purification process is therefore necessary to isolate the pure compound.
Distillation Methodologies
Distillation is a primary technique for the purification of liquid organic compounds based on differences in their boiling points. mt.comtifr.res.in For a compound like this compound, which is expected to have a relatively high boiling point, vacuum distillation is the preferred method. libretexts.org Distilling under reduced pressure lowers the boiling point of the compound, thereby preventing thermal decomposition that might occur at atmospheric pressure. tifr.res.inlibretexts.org
The purification process would typically involve an initial filtration to remove the solid amine hydrochloride salt. The filtrate, containing the crude product, is then subjected to vacuum distillation. The more volatile components, such as the solvent and any remaining unreacted phosphorus oxychloride, are removed first. The fraction containing the pure this compound is then collected at its specific boiling point under the applied vacuum.
The table below outlines typical parameters for the distillation of a phosphorodichloridate.
| Parameter | Typical Setting | Purpose |
| Distillation Type | Vacuum Distillation | To lower the boiling point and prevent decomposition |
| Pressure | 1-10 mmHg | Typical range for vacuum distillation of such compounds |
| Heating | Oil bath | Provides uniform and controlled heating |
| Fraction Collection | Based on boiling point | To isolate the pure product from impurities |
Chromatographic Purification Strategies
Chromatography is a powerful technique for separating the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. pearson.comorganic-chemistry.org Flash column chromatography is a commonly employed method for the purification of organic compounds in a laboratory setting. chemistrysteps.comresearchgate.net
For the purification of this compound, a silica (B1680970) gel column would typically be used as the stationary phase. The crude product is loaded onto the column, and a solvent system (the mobile phase or eluent) is passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and interaction with the silica gel. Less polar compounds generally elute faster than more polar compounds.
The choice of eluent is crucial for effective separation. A mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is often used. The polarity of the eluent can be adjusted to achieve the desired separation. The fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product.
| Parameter | Typical Condition | Purpose |
| Technique | Flash Column Chromatography | For separation based on polarity |
| Stationary Phase | Silica Gel | Adsorbent for separation |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Hexane/Dichloromethane gradient | To elute the compounds from the column |
| Detection | Thin-Layer Chromatography (TLC) | To monitor the separation and identify product fractions |
Recrystallization and Precipitation Techniques
Recrystallization is a purification technique primarily used for solid compounds. mt.comtifr.res.inlibretexts.org It relies on the principle that the solubility of a compound in a solvent generally increases with temperature. An impure solid is dissolved in a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. libretexts.orgyoutube.com
While this compound is expected to be a liquid at room temperature, similar to other small alkyl phosphorodichloridates, recrystallization can still be a relevant technique in this context. noaa.govnih.gov For instance, it could be used to purify the solid precursor, 3-buten-1-ol, if it were impure. Additionally, if the crude product mixture contains solid impurities, these could potentially be removed by filtration after dissolving the liquid product in a suitable solvent.
In some cases, a liquid compound can be induced to crystallize at low temperatures or by forming a solid derivative which is then purified by recrystallization. The choice of solvent is critical for successful recrystallization. rochester.edumt.com An ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures. youtube.com
The table below lists common solvents used for the recrystallization of organic compounds.
| Solvent Type | Examples |
| Polar Protic | Water, Ethanol |
| Polar Aprotic | Acetone, Ethyl Acetate |
| Non-polar | Hexane, Toluene |
Reactivity and Reaction Mechanisms of 3 Butenyl Phosphorodichloridate
Nucleophilic Substitution Reactions at the Phosphorus Center
The primary reaction pathway for 3-butenyl phosphorodichloridate involves nucleophilic substitution at the phosphorus center. A wide variety of nucleophiles can displace the chloride ions, leading to a diverse range of organophosphorus compounds. The general mechanism involves the attack of a nucleophile on the electron-deficient phosphorus atom, followed by the departure of a chloride ion. This process can be repeated, allowing for the substitution of both chlorine atoms.
The reactivity of the phosphorus center is a hallmark of phosphorodichloridates and related phosphoryl compounds sapub.orgsapub.org. The specific mechanism, whether concerted or stepwise, can be influenced by several factors, including the nature of the nucleophile, the solvent, and the specific substituents on the phosphorus atom sapub.orgsapub.org.
Hydrolysis Pathways and Mechanisms
Hydrolysis of this compound involves the reaction with water, a nucleophile, to sequentially replace the two chlorine atoms with hydroxyl groups, ultimately yielding 3-butenyl phosphoric acid and two equivalents of hydrochloric acid. The hydrolysis of organophosphorus esters and chlorides is pH-dependent, with distinct mechanisms for acid-catalyzed, base-catalyzed, and neutral conditions viu.cachemistrysteps.com.
Under acidic conditions, the hydrolysis rate is increased. The reaction is catalyzed by protons (H⁺), typically from a strong acid in aqueous solution clemson.edulibretexts.org. The mechanism begins with the protonation of the phosphoryl oxygen atom libretexts.orgyoutube.com. This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to attack by a weak nucleophile like water viu.canih.gov.
In alkaline or basic conditions, hydrolysis is significantly accelerated ijsr.net. The nucleophile in this case is the hydroxide ion (OH⁻), which is a much stronger nucleophile than a neutral water molecule youtube.com. The reaction proceeds by the direct nucleophilic attack of the hydroxide ion on the phosphorus atom youtube.com.
This attack forms a trigonal bipyramidal intermediate. The intermediate then collapses, expelling a chloride ion, which is a good leaving group viu.ca. This process is repeated to replace the second chlorine atom. Base-catalyzed hydrolysis is generally faster than acid-catalyzed or neutral hydrolysis and is often referred to as saponification chemistrysteps.comyoutube.com. Because the final phosphoric acid product is acidic, it will be deprotonated by the base, making the final steps of the reaction essentially irreversible chemistrysteps.com. The rate of base-catalyzed hydrolysis increases with increasing pH (i.e., higher hydroxide concentration) clemson.eduijsr.net.
Under neutral pH conditions, hydrolysis can still occur, albeit typically at a slower rate than under acidic or basic conditions viu.ca. In this pathway, a neutral water molecule acts as the nucleophile, directly attacking the electrophilic phosphorus atom youtube.com. This reaction proceeds through a similar nucleophilic substitution mechanism, leading to the formation of a pentacoordinate intermediate or transition state, followed by the expulsion of a chloride ion viu.cayoutube.com. The rate of neutral hydrolysis is generally pH-independent between pH 1 and 5 ijsr.net.
Alcoholysis Reactions and Mechanism of Esterification
Alcoholysis is the reaction of this compound with an alcohol, which results in the formation of phosphate (B84403) esters. This reaction is a cornerstone of organophosphorus synthesis, allowing for the creation of a vast array of phosphate triesters and diesters thieme-connect.depublish.csiro.au. The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water.
The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The role of the base is to neutralize the hydrochloric acid (HCl) that is produced as a byproduct. This prevents the protonation of the alcohol or other reagents and drives the reaction to completion.
The reaction of this compound with two equivalents of an alcohol (ROH) or a phenol (ArOH) in the presence of a base yields a dialkyl or diaryl 3-butenyl phosphate, respectively publish.csiro.aursc.org.
The mechanism involves two sequential nucleophilic substitutions.
First Substitution: A molecule of the alcohol or phenol attacks the phosphorus center, displacing the first chloride ion. This forms a monoalkyl/monoaryl 3-butenyl phosphorochloridate intermediate.
Second Substitution: A second molecule of the alcohol or phenol attacks the intermediate phosphorochloridate, displacing the second chloride ion to form the final phosphate triester product.
This stepwise process is a common strategy for synthesizing mixed phosphate esters by using different alcohols in each step. The general approach of reacting phosphorodichloridates with alcohols is a versatile method for producing various phosphate derivatives publish.csiro.aumdpi.comacs.org.
Table of Reaction Conditions for Phosphorodichloridate Esterification
| Reactant | Nucleophile | Catalyst/Base | Product Type | Reference |
|---|---|---|---|---|
| Aryl Phosphorodichloridate | Alcohols | Not Specified | Dialkyl Aryl Phosphates | rsc.org |
| Aryl Phosphorodichloridate | Alcohols | Not Specified | Dialkyl Aryl Phosphates | publish.csiro.au |
| Phenyl Phosphorodichloridate | Diols | 2,6-Lutidine | Cyclic Phosphates | cdnsciencepub.com |
Regioselectivity in Poly-Alcohol Reactions
Information regarding the regioselectivity of this compound in reactions with poly-alcohols is not available in the current scientific literature. However, general principles of organic chemistry suggest that in the absence of a catalyst, the reaction would likely favor the more sterically accessible hydroxyl group of a polyol. The phosphorus atom in this compound is highly electrophilic and susceptible to nucleophilic attack by the hydroxyl groups. In a poly-alcohol, the primary hydroxyl groups are generally more reactive than secondary or tertiary hydroxyls due to lesser steric hindrance. Therefore, it is predicted that the initial phosphorylation would occur preferentially at a primary alcohol position. Factors such as solvent, temperature, and the presence of a base catalyst could influence this selectivity.
Aminolysis Reactions and Mechanism of Amidation
Synthesis of Phosphoramidates
The synthesis of phosphoramidates from this compound would involve the stepwise substitution of its two chlorine atoms with amino groups. The reaction with two equivalents of an amine would lead to the formation of a phosphorodiamidate. The general mechanism involves the nucleophilic attack of the amine on the phosphorus atom, followed by the elimination of a chloride ion. This process can be repeated for the second chlorine atom. The synthesis of phosphoramidates is a well-established transformation in organophosphorus chemistry.
Reactions with Thiols and Thioalcohols
The reaction of this compound with thiols (RSH) or thioalcohols is anticipated to be analogous to its reaction with alcohols and amines. The sulfur atom of the thiol is a potent nucleophile and will attack the electrophilic phosphorus atom, displacing a chloride ion. This reaction leads to the formation of a P-S bond.
Formation of Thiophosphates
The reaction with a thiol will result in the formation of a phosphorothioate. Specifically, the reaction of this compound with one equivalent of a thiol would yield a phosphorothiochloridate. Further reaction with another equivalent of the same or a different thiol, or with an alcohol or amine, would lead to the corresponding dithiophosphate or other mixed phosphate esters. These reactions are typically performed in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion, and to scavenge the HCl byproduct.
Intramolecular Cyclization Reactions Involving the Butenyl Moiety
While no specific studies on the intramolecular cyclization of this compound have been reported, the presence of the terminal double bond in the butenyl group introduces the possibility of such reactions. Under certain conditions, such as the presence of a suitable catalyst or upon generation of a reactive intermediate on the phosphorus atom, the double bond could potentially act as a nucleophile and attack the phosphorus center. This would lead to the formation of a cyclic phosphorus compound. Theoretical studies on other organophosphorus compounds containing unsaturated moieties have shown that intramolecular cyclizations are feasible. However, without experimental data for this compound, this remains a hypothetical reaction pathway.
Neighboring Group Participation Mechanisms
In reactions involving nucleophilic substitution at the phosphorus atom, the butenyl group of this compound can play a crucial role through neighboring group participation (NGP). NGP, also known as anchimeric assistance, is the interaction of a reaction center with electrons in an atom or bond within the same molecule. For this compound, the π-electrons of the carbon-carbon double bond can act as an internal nucleophile.
Formation of Cyclic Organophosphorus Systems
The neighboring group participation of the butenyl moiety directly facilitates the formation of cyclic organophosphorus systems. The intramolecular nucleophilic attack of the double bond onto the electrophilic phosphorus atom can lead to the generation of five- or six-membered ring structures.
Formation of Five-Membered Rings: An attack from the Cγ carbon (the third carbon from the oxygen) of the butenyl group onto the phosphorus atom would result in a five-membered cyclic phosphonium (B103445) ion intermediate. Subsequent reaction with a nucleophile would yield a product containing a five-membered phosphorus heterocycle.
Formation of Six-Membered Rings: Alternatively, an attack from the Cδ carbon (the terminal carbon of the double bond) would lead to a six-membered cyclic intermediate. This pathway is often favored due to the greater thermodynamic stability of six-membered rings. The synthesis of six-membered cyclic phosphate-phosphonates has been demonstrated through one-pot procedures using appropriate phosphorylating and ring-closing reagents. rsc.org
The propensity for cyclization is a key feature of the reactivity of this compound, enabling its use as a precursor for various heterocyclic phosphorus compounds. General methods for preparing cyclic phosphonates often involve the reaction of a diol with a phosphorus-containing acid, highlighting the fundamental chemistry of forming these ring structures. google.com
Olefinic Reactivity of the Butenyl Group
The terminal double bond in this compound exhibits the characteristic reactivity of an alkene, allowing for a range of chemical transformations independent of the phosphorodichloridate group.
Electrophilic Addition Reactions
The electron-rich π-bond of the butenyl group is susceptible to attack by electrophiles, leading to addition reactions where the double bond is converted into two new sigma bonds.
A primary example is the addition of hydrogen halides (HX). In this reaction, the alkene's π-electrons attack the hydrogen atom of the HX, forming a carbocation intermediate and a halide anion. nih.gov The halide anion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. nih.gov The regioselectivity of this addition typically follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon.
Another common electrophilic addition is halogenation, for instance, with bromine (Br₂). The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the nucleophilic attack of a bromide ion. This mechanism results in the anti-addition of the two bromine atoms across the double bond.
| Reaction Type | Reagent | Intermediate | Product | Stereochemistry |
| Hydrohalogenation | HBr | Secondary Carbocation | 4-Bromo-1-butyl Phosphorodichloridate | Racemic mixture |
| Halogenation | Br₂ | Cyclic Bromonium Ion | 3,4-Dibromo-1-butyl Phosphorodichloridate | anti-addition |
Radical Reactions
The butenyl group can also undergo free-radical reactions. In the presence of a radical initiator, a radical species can add across the double bond. This process typically occurs via an anti-Markovnikov addition pattern, where the radical adds to the terminal carbon to form the more stable secondary radical intermediate.
Furthermore, the allylic position (the CH₂ group adjacent to the double bond) is susceptible to radical halogenation. Using a reagent like N-bromosuccinimide (NBS) with light or a radical initiator allows for the specific bromination at this allylic position, preserving the double bond.
Metathesis Reactions
Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes like Grubbs or Schrock catalysts. wikipedia.org The terminal olefin of this compound can participate in several types of metathesis reactions.
Cross-Metathesis (CM): In this intermolecular reaction, this compound can react with another olefin to generate a new, elongated alkenyl phosphorodichloridate. sigmaaldrich.com The reaction equilibrium can be driven forward by using a volatile olefin co-reactant, such as ethylene (B1197577), which is removed from the reaction mixture. organic-chemistry.org
Ring-Closing Metathesis (RCM): While the molecule itself cannot undergo RCM, derivatives containing a second olefinic group can be cyclized. This strategy is a versatile method for synthesizing cyclic phosphonates and other phosphorus-containing rings. nih.govacs.orgresearchgate.net The RCM of dienyl phosphonates can proceed efficiently to create six-membered cyclic structures. acs.org
| Metathesis Type | Co-reactant Example | Catalyst | Resulting Structure |
| Cross-Metathesis | Styrene | Grubbs Catalyst | 5-Phenyl-4-pentenyl Phosphorodichloridate |
| Ring-Closing Metathesis | N/A (requires a diene derivative) | Schrock Catalyst | Cyclic Alkenyl Phosphonate (B1237965) |
Metal-Catalyzed Transformations
The phosphorodichloridate group, particularly when converted to a phosphate ester, can act as a leaving group in various metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are especially prominent in this area.
The Heck reaction, a palladium-catalyzed method for forming carbon-carbon bonds, can be applied to alkenyl phosphates. acs.org In an analogous transformation, this compound could potentially couple with aryl or vinyl halides. A catalyst system can promote the Heck coupling of vinyl phosphates with electron-deficient alkenes, providing a route to diene products. acs.orgnih.govresearchgate.net The choice of phosphine (B1218219) ligand is crucial and can be used to control the reaction pathway, sometimes suppressing unwanted side reactions like 1,2-migration of the palladium intermediate. nih.govorganic-chemistry.org
Palladium catalysts are also employed in a wide array of other transformations, including cascade cyclizations and allylic substitutions, which could potentially be applied to derivatives of this compound. vu.nldiva-portal.org
Unable to Generate Article on the Reactivity of this compound
Following a comprehensive search of available scientific literature, it has been determined that there is a lack of published research on the reactivity and reaction mechanisms of this compound, specifically concerning its involvement in cross-coupling and other transition metal-catalyzed reactions.
Searches for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Stille, and Negishi couplings, involving this compound did not yield any relevant scholarly articles, patents, or database entries detailing such transformations. Similarly, inquiries into the broader reactivity of this compound with other transition metal catalysts also failed to produce any specific research findings.
Attempts to find information on closely related analogous compounds, such as other alkenyl phosphorodichloridates or homoallyl phosphates, in the context of these reaction types were also unsuccessful. The existing literature on transition metal catalysis focuses on substrates with more common leaving groups like halides, triflates, and carboxylates, with no mention of the phosphorodichloridate moiety in this context.
Due to the absence of scientific data on the specified reactions of this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline. The creation of data tables and the detailed discussion of reaction mechanisms as instructed would require speculative information, which falls outside the scope of providing factual and verifiable content.
Therefore, the requested article on the "," focusing on cross-coupling and other transition metal-catalyzed reactions, cannot be produced at this time.
Derivatization and Functionalization Strategies Involving 3 Butenyl Phosphorodichloridate
Synthesis of Phosphate (B84403) Esters and Phosphonates
The phosphorodichloridate moiety of 3-butenyl phosphorodichloridate is a highly reactive electrophilic center, making it an excellent precursor for the synthesis of various phosphate esters. This transformation is typically achieved through nucleophilic substitution reactions where the chlorine atoms are displaced by alkoxy or aryloxy groups derived from alcohols or phenols. The reaction can be controlled to produce either mono- or di-substituted esters by adjusting the stoichiometry of the reactants.
The general approach for synthesizing mixed phosphate esters often involves a stepwise reaction. For instance, reacting one mole of phosphorus oxychloride with one mole of an alcohol can yield a monoalkyl phosphoryl dichloride, which can then be reacted with other nucleophiles. jk-sci.com Similarly, this compound can be reacted with one equivalent of an alcohol (R'OH) to yield a 3-butenyl alkyl phosphorochloridate, which can be further reacted with a second alcohol (R''OH) to produce an unsymmetrical phosphate triester. Alternatively, reaction with two equivalents of the same alcohol affords a symmetrical phosphate triester. The presence of a base, such as pyridine (B92270) or triethylamine (B128534), is typically required to neutralize the hydrogen chloride byproduct. semanticscholar.orgmdpi.com
| Reactant 1 | Reactant 2 | Stoichiometry (Reactant 1:Reactant 2) | Catalyst/Base | Typical Solvent | Product Type |
| This compound | Alcohol/Phenol (R-OH) | 1 : 2 | Pyridine, Triethylamine | Dichloromethane, Toluene | Symmetrical Phosphate Triester |
| This compound | Alcohol/Phenol (R'-OH) | 1 : 1 | Pyridine, Triethylamine | Dichloromethane, Toluene | Monosubstituted Phosphorochloridate |
| Monosubstituted Phosphorochloridate | Alcohol/Phenol (R''-OH) | 1 : 1 | Pyridine, Triethylamine | Dichloromethane, Toluene | Unsymmetrical Phosphate Triester |
The classical Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates, involving the reaction of a trivalent phosphorus ester, such as a trialkyl phosphite (B83602), with an alkyl halide. jk-sci.comwikipedia.orgorganic-chemistry.orgnih.govmdpi.comchem-station.com The reaction mechanism is initiated by the nucleophilic attack of the trivalent phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield a pentavalent phosphonate (B1237965). jk-sci.comwikipedia.org
Given that this compound is a pentavalent phosphorus compound (P(V)), it does not undergo the Michaelis-Arbuzov reaction in its classical form. The phosphorus atom in this compound is electrophilic, not nucleophilic, and already in the +5 oxidation state. However, variations of the Arbuzov reaction, sometimes referred to as Arbuzov-type rearrangements, can occur with phosphorus(III) chlorides. crossref.orgrsc.org For instance, a related reaction involves the treatment of phosphorus trichloride (B1173362) with aldehydes, which can ultimately lead to α-chloroalkylphosphonic dichlorides. rsc.org It is conceivable that this compound could be used as a starting material to first synthesize a trivalent phosphorus compound, such as a phosphite ester by reaction with an alcohol, which could then participate in a subsequent Michaelis-Arbuzov reaction.
The Pudovik reaction is characterized by the addition of a compound containing a phosphorus-hydrogen (P-H) bond, typically a dialkyl phosphite, across a carbon-heteroatom double bond, such as that in an aldehyde, ketone, or imine. This reaction is a powerful method for forming α-hydroxyphosphonates or α-aminophosphonates.
This compound does not possess a P-H bond and therefore cannot directly participate as the phosphorus-containing nucleophile in a Pudovik reaction. The chemistry of this compound is dominated by the electrophilicity of the phosphorus atom. No literature currently suggests its direct application in Pudovik-type reactions. It is plausible that it could serve as a precursor for a reagent that does undergo the Pudovik reaction, but this would involve significant chemical transformation prior to the key C-P bond-forming step.
Phosphoramidate (B1195095) and Phosphonamide Derivatives
The reaction of this compound with amines provides a direct route to phosphoramidate and phosphonamide derivatives. These compounds are of significant interest due to their prevalence in biologically active molecules. semanticscholar.org The synthesis involves the nucleophilic attack of a primary or secondary amine on the electrophilic phosphorus center, leading to the displacement of one or both chloride ions.
The reaction of this compound with two equivalents of a primary or secondary amine, in the presence of a tertiary amine base to scavenge the HCl produced, yields a phosphorodiamidate. If one equivalent of an amine is used, a phosphoramidochloridate intermediate is formed, which can then be reacted with a different nucleophile, such as an alcohol or another amine, to produce unsymmetrical derivatives. The synthesis of phosphoramidates from phosphoryl chlorides is a well-established and versatile method. mdpi.comresearchgate.net
| Amine Type | Stoichiometry (Dichloridate:Amine) | Product |
| Primary Amine (RNH₂) | 1 : 2 | N,N'-dialkyl-P-(3-butenyl)phosphorodiamidate |
| Secondary Amine (R₂NH) | 1 : 2 | N,N,N',N'-tetraalkyl-P-(3-butenyl)phosphorodiamidate |
| Primary Amine (RNH₂) | 1 : 1 | N-alkyl-P-(3-butenyl)phosphoramidochloridate |
Phosphonamides can be considered as derivatives where at least one P-N bond is present. The terminology can sometimes overlap with phosphoramidates. In a broader sense, the reaction products described above fall into this class of compounds.
Synthesis of Polymeric Materials Utilizing the Butenyl Group
The terminal butenyl group of this compound offers a handle for polymerization, allowing for the incorporation of the phosphorus-containing moiety into a polymer backbone. This can be achieved through various polymerization techniques, with radical polymerization being a common approach for vinyl-type monomers.
The butenyl group, being an alkene, can undergo radical polymerization. The polymerization is initiated by a radical species, which adds to the double bond of the butenyl group, generating a new radical that can then propagate by adding to subsequent monomer units. youtube.com The reactivity of such a monomer in radical polymerization can be influenced by the nature of the substituent on the double bond. For instance, the polymerization of monomers with butenyl groups can sometimes be affected by chain transfer reactions, which can limit the molecular weight of the resulting polymer. researchgate.net
The polymerization of vinyl phosphonate monomers is known to be influenced by transfer reactions. rsc.orgrsc.org It is anticipated that the radical polymerization of this compound, or its ester or amide derivatives, would proceed in a similar fashion. The resulting polymer would feature a polyethylene (B3416737) backbone with pendant phosphorus-containing groups. The specific properties of the polymer would depend on the nature of the other substituents on the phosphorus atom.
Copolymerization of this compound or its derivatives with other vinyl monomers is a viable strategy to tailor the properties of the resulting materials. By incorporating the phosphorus-containing monomer into a polymer chain with other monomers, properties such as flame retardancy, adhesion, and biocompatibility can be imparted.
The copolymerization behavior of vinyl phosphonates with various comonomers such as styrene, acrylic acid, and N-vinylpyrrolidone has been studied. nih.govacs.org The reactivity ratios of the comonomers determine the composition and sequence distribution of the resulting copolymer. For example, the copolymerization of vinylphosphonic acid (VPA) with acrylic acid (AA) shows reactivity ratios of r(AA) = 4.09 and r(VPA) = 0.042, indicating that the acrylic acid is much more reactive and will be preferentially incorporated into the polymer chain. acs.org A similar trend might be expected for the copolymerization of this compound derivatives with highly reactive vinyl monomers. The presence of the phosphonate group can also influence the properties of the final copolymer; for instance, copolymers of diethyl p-vinylbenzyl phosphonate and acrylonitrile (B1666552) have been shown to be effective flame-retardant materials. rsc.org
| Comonomer 1 | Comonomer 2 | r₁ | r₂ | Reference |
| Acrylic Acid | VPA | 4.09 | 0.042 | acs.org |
| Styrene | VPA | 4.5 | 0.20 | acs.org |
| N-vinylpyrrolidone | VPA | 4.8 | 0.06 | acs.org |
Ring-Opening Polymerization of Cyclic Derivatives
The synthesis of cyclic phosphate monomers derived from this compound can be envisioned through its reaction with a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, to form a five- or six-membered cyclic phosphate ester, respectively. This intramolecular cyclization would yield a monomer with a pendant butenyl group.
The subsequent ring-opening polymerization of these butenyl-functionalized cyclic phosphate esters can be initiated by various catalytic systems, including organocatalysts and metal-based catalysts. rsc.orgnih.govresearchgate.netmdpi.com Phosphazene bases, for instance, have demonstrated remarkable potential as organocatalysts for the ROP of cyclic esters, proceeding via deprotonation of an initiator or by directly activating the monomer. nih.gov Similarly, metal-alkoxide complexes, such as those of magnesium, are effective in catalyzing the controlled ROP of cyclic phosphate monomers. rsc.org
The polymerization process would lead to the formation of a linear polyphosphoester with regularly spaced butenyl side chains. The presence of the carbon-carbon double bond in the side chain provides a valuable platform for post-polymerization modification, allowing for the introduction of various functionalities through reactions such as thiol-ene click chemistry or hydrogenation. This approach enables the synthesis of a wide range of tailored polymers with specific properties for advanced applications.
Table 1: Potential Catalysts for Ring-Opening Polymerization of Butenyl-Functionalized Cyclic Phosphates
| Catalyst Type | Specific Examples | Key Features |
| Organocatalysts | Phosphazene Bases (e.g., t-BuP4), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Metal-free, often provide good control over polymerization. rsc.orgnih.gov |
| Metal-based Catalysts | Heteroleptic BHT-alkoxy magnesium complexes | Effective for various cyclic phosphate monomers, can offer controlled polymerization. rsc.org |
Precursor for Advanced Organophosphorus Ligands in Catalysis
This compound serves as a valuable building block for the synthesis of sophisticated organophosphorus ligands, which are crucial components in homogeneous catalysis. The reactivity of the P-Cl bonds allows for the introduction of various organic moieties, while the butenyl group can be retained for further functionalization or to influence the steric and electronic properties of the resulting ligand.
Chiral Ligand Synthesis
The development of chiral phosphorus ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. This compound can be utilized as a precursor for the synthesis of novel chiral phosphoramidite (B1245037) and phosphite ligands.
A general synthetic route to chiral phosphoramidite ligands involves the sequential reaction of a phosphorus trihalide with a chiral diol and then with a chiral amine. nih.govwikipedia.orgnih.gov Following this methodology, this compound can be reacted with a chiral diol, such as a derivative of BINOL or TADDOL, to form a chiral chlorophosphite intermediate. Subsequent reaction of this intermediate with a chiral amine would yield a P-chiral phosphoramidite ligand bearing a butenyl group. The modular nature of this synthesis allows for the creation of a library of ligands with varying steric and electronic properties by changing the chiral diol and amine components. wikipedia.org These chiral ligands can be employed in a variety of asymmetric transformations, including hydrogenations and carbon-carbon bond-forming reactions. rsc.orgnih.gov
Table 2: Building Blocks for Chiral Ligands from this compound
| Ligand Type | Chiral Building Block Examples | Potential Catalytic Applications |
| Chiral Phosphoramidites | BINOL derivatives, TADDOL derivatives, chiral amines | Asymmetric hydrogenation, conjugate addition, allylic alkylation. wikipedia.orgnih.govrsc.org |
| Chiral Phosphites | Chiral diols (e.g., (R,R)- or (S,S)-cyclohexane-1,2-diol) | Asymmetric hydroformylation, allylic substitution. |
Ligands for Homogeneous Catalysis
The versatility of this compound extends to the synthesis of ligands for a broad range of homogeneous catalytic reactions. By reacting the phosphorodichloridate with appropriate alcohols or amines, a variety of phosphite, phosphonite, and phosphoramidite ligands can be prepared. nih.govresearchgate.netexlibrisgroup.com
For instance, reaction with two equivalents of a bulky alcohol can yield a diorganophosphite ligand. The butenyl group in such a ligand can play a dual role. It can sterically influence the coordination environment around the metal center, which can impact the selectivity and activity of the catalyst. nih.gov Furthermore, the terminal double bond of the butenyl group offers a site for immobilization of the catalyst onto a solid support, facilitating catalyst recovery and reuse. This is particularly advantageous for expensive transition metal catalysts.
Ligands derived from this compound could find potential applications in various cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, which are fundamental transformations in organic synthesis. nih.govlibretexts.orgresearchgate.netthieme.demdpi.com The electronic properties of the phosphorus center can be fine-tuned by the choice of substituents, thereby optimizing the catalytic performance for a specific transformation.
Modification of Surfaces and Materials
The functional groups present in this compound, namely the reactive phosphorodichloridate moiety and the terminal alkene, make it a highly suitable candidate for the modification of surfaces and materials. This allows for the tailoring of surface properties such as wettability, biocompatibility, and adhesion.
Surface Grafting and Functionalization
Surface grafting involves the covalent attachment of molecules or polymer chains to a substrate. The phosphorodichloridate group of this compound can react with surface hydroxyl groups, which are commonly present on materials like silica (B1680970), glass, and metal oxides, to form stable phosphate ester linkages. This initial anchoring step results in a surface decorated with pendant butenyl groups.
These surface-bound butenyl groups serve as versatile platforms for subsequent functionalization through "grafting-to" or "grafting-from" approaches. rsc.orgresearchgate.netresearchgate.net A particularly powerful method for further modification is the thiol-ene click reaction. nih.govnih.govrsc.orgornl.govdigitellinc.com This photo- or radical-initiated reaction proceeds with high efficiency and selectivity between a thiol and an alkene (the "ene"). Thiol-containing molecules, including small organic molecules, biomolecules, or polymers with thiol end-groups, can be readily "clicked" onto the butenyl-functionalized surface. This allows for the introduction of a wide array of chemical functionalities in a controlled manner.
Alternatively, the surface-anchored butenyl groups can act as initiation sites for "grafting-from" polymerization. For example, after conversion to a suitable initiator, monomers can be polymerized from the surface, leading to the growth of dense polymer brushes. This method provides excellent control over the thickness and density of the grafted polymer layer, enabling the fabrication of surfaces with precisely engineered properties. rsc.orgresearchgate.net
Table 3: Strategies for Surface Functionalization using this compound
| Functionalization Strategy | Description | Key Advantages |
| Anchoring via Phosphorodichloridate | Reaction with surface hydroxyl groups to form phosphate ester bonds. | Forms a stable, covalent linkage to the surface. |
| "Grafting-to" via Thiol-Ene Click Chemistry | Attachment of pre-synthesized thiol-functionalized molecules or polymers to the butenyl-modified surface. nih.govnih.govdigitellinc.com | High efficiency, mild reaction conditions, wide range of functionalities can be introduced. |
| "Grafting-from" Polymerization | Initiation of polymer chain growth from the surface-anchored butenyl groups (after conversion to an initiator). rsc.orgresearchgate.netresearchgate.net | Allows for the formation of dense polymer brushes with controlled thickness. |
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Butenyl Phosphorodichloridate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for determining the precise connectivity and chemical environment of atoms within a molecule. For 3-butenyl phosphorodichloridate, a combination of ¹H, ¹³C, and ³¹P NMR, supplemented by two-dimensional techniques, offers a complete picture of its structure.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the four different types of protons in the butenyl chain. The chemical shifts (δ) are influenced by the electronegativity of the neighboring atoms and the presence of the double bond.
The terminal vinyl protons (H-4) are anticipated to appear in the downfield region, typically between 5.0 and 6.0 ppm, due to the deshielding effect of the C=C double bond. The internal vinyl proton (H-3) would also resonate in this region, likely between 5.7 and 5.9 ppm, and would show complex splitting due to coupling with both the terminal vinyl protons and the adjacent methylene (B1212753) protons.
The methylene protons adjacent to the phosphate (B84403) group (H-1) are expected to be shifted downfield to around 4.2-4.5 ppm because of the strong electron-withdrawing effect of the phosphorodichloridate moiety. These protons would likely appear as a triplet of doublets due to coupling with the adjacent methylene protons (H-2) and the phosphorus nucleus. The remaining methylene protons (H-2) would be found further upfield, estimated to be in the 2.4-2.7 ppm range.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1 (-CH₂-O-) | 4.2 - 4.5 | Triplet of Doublets (td) | J(H-H) ≈ 6-7, J(P-H) ≈ 7-9 |
| H-2 (-CH₂-) | 2.4 - 2.7 | Quartet of Triplets (qt) | J(H-H) ≈ 6-7, J(H-H) ≈ 1-2 |
| H-3 (=CH-) | 5.7 - 5.9 | Multiplet (m) | - |
| H-4 (=CH₂) | 5.0 - 5.2 | Multiplet (m) | - |
Predicted data based on analogous structures and general NMR principles.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected.
The carbon atom bonded to the oxygen of the phosphate group (C-1) would be significantly deshielded and is predicted to appear in the range of 65-70 ppm. The adjacent methylene carbon (C-2) would resonate at a more upfield position, estimated around 30-35 ppm. The sp² hybridized carbons of the double bond (C-3 and C-4) would be observed further downfield, with C-3 expected around 132-135 ppm and the terminal C-4 around 117-120 ppm.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (-CH₂-O-) | 65 - 70 |
| C-2 (-CH₂-) | 30 - 35 |
| C-3 (=CH-) | 132 - 135 |
| C-4 (=CH₂) | 117 - 120 |
Predicted data based on analogous structures and general NMR principles.
³¹P NMR is particularly informative for organophosphorus compounds, providing direct insight into the chemical environment of the phosphorus atom. The chemical shift of the phosphorus nucleus in this compound is highly dependent on the electronegativity of the substituents. For phosphorodichloridates, the ³¹P signal is typically observed in the range of +3 to +10 ppm relative to an 85% H₃PO₄ standard. The presence of the butenyloxy group is expected to shift the signal slightly compared to simpler alkyl phosphorodichloridates. For instance, related phenyl phosphorodichloridates show signals around +5 to +7 ppm.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference |
| ³¹P | +3 to +10 | 85% H₃PO₄ |
Predicted data based on analogous structures and general NMR principles.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. Cross-peaks would be expected between H-1 and H-2, H-2 and H-3, and H-3 and H-4, confirming the connectivity of the butenyl chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HMQC or HSQC spectrum would show cross-peaks between H-1/C-1, H-2/C-2, H-3/C-3, and H-4/C-4, allowing for the definitive assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is particularly useful for identifying long-range connectivities. For this compound, key HMBC correlations would include those between the H-1 protons and the C-2 and C-3 carbons, and importantly, between the H-1 protons and the phosphorus atom, confirming the C-O-P linkage.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR and Raman spectra of this compound would be characterized by several key absorption bands.
The P=O stretching vibration is typically a strong band in the IR spectrum and is expected to appear in the region of 1250-1350 cm⁻¹. The exact position is influenced by the electronegativity of the other substituents on the phosphorus atom.
The P-Cl stretching vibrations are expected to give rise to strong absorptions in the lower frequency region of the IR spectrum, typically between 450 and 600 cm⁻¹. Often, two distinct bands for the asymmetric and symmetric stretches of the PCl₂ group can be observed.
The C=C stretching vibration of the butenyl group would result in a moderate intensity band in the region of 1640-1680 cm⁻¹ in both IR and Raman spectra. The C-H stretching vibrations of the vinyl group would appear above 3000 cm⁻¹.
| Bond | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| P=O | Stretch | 1250 - 1350 | Strong |
| P-Cl | Asymmetric Stretch | 500 - 600 | Strong |
| P-Cl | Symmetric Stretch | 450 - 550 | Strong |
| C=C | Stretch | 1640 - 1680 | Medium |
| =C-H | Stretch | 3010 - 3095 | Medium |
| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |
Predicted data based on analogous structures and general vibrational spectroscopy principles.
Conformational Analysis using IR Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for probing the conformational isomers of molecules. By analyzing the vibrational frequencies of different functional groups, it is possible to deduce the preferred spatial orientations of the atoms. For this compound, the rotational isomers (rotamers) around the P-O and C-C single bonds would give rise to distinct absorption bands in the IR spectrum.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable technique for determining the molecular weight and fragmentation pathways of a compound, offering vital clues about its structure.
Electron Ionization (EI) MS and Fragmentation Patterns
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation. The resulting mass spectrum displays a unique pattern of fragment ions that is characteristic of the compound's structure.
For this compound, the fragmentation would likely involve the cleavage of the P-Cl, P-O, and C-C bonds. Common fragmentation pathways for organophosphorus compounds include the loss of a chlorine atom, the butenyl group, or rearrangement reactions. While general fragmentation patterns for organophosphorus flame retardants have been studied, showing cleavage of substituents to form stable ions like [H₄PO₄]⁺, specific fragmentation data for this compound is not documented in available literature. mdpi.com
A hypothetical fragmentation pattern could include the following key fragments:
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Plausible Neutral Loss |
| [M]+ | [C₄H₇Cl₂O₂P]⁺ | - |
| M-35/37 | [C₄H₇ClO₂P]⁺ | Cl |
| M-55 | [Cl₂O₂P]⁺ | C₄H₇ |
| M-71 | [C₄H₇O₂P]⁺ | Cl₂ |
This table represents a hypothetical fragmentation pattern and is not based on experimental data.
Electrospray Ionization (ESI) MS for Solution Analysis
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing compounds in solution, often forming protonated molecules [M+H]⁺ or adducts with solvent molecules. This method is less prone to fragmentation than EI-MS, making it ideal for determining the molecular weight of the intact molecule. For this compound, ESI-MS could be employed to study its behavior in different solvent systems and to investigate potential interactions with other molecules in solution. Systematic studies on the fragmentation of phosphopeptides using ESI-MS have shown complex patterns, but specific data for this compound is absent. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound (C₄H₇Cl₂O₂P), the exact mass can be calculated and compared to the experimentally measured mass to confirm its identity. The high accuracy of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. Recent studies on organophosphorus flame retardants have demonstrated the utility of HRMS in elucidating fragmentation pathways. mdpi.com
X-ray Diffraction (XRD) Analysis of Crystalline Derivatives
X-ray Diffraction (XRD) is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid.
Single Crystal X-ray Diffraction for Absolute Configuration
To perform Single Crystal X-ray Diffraction, a suitable single crystal of the compound or a derivative is required. This technique allows for the unambiguous determination of the bond lengths, bond angles, and the absolute configuration of chiral centers within the molecule. While this compound itself is achiral, the formation of crystalline derivatives with chiral reagents would enable the determination of the absolute configuration of the resulting diastereomers. This method has been successfully applied to identify designer drugs and other complex molecules. nih.gov However, there are no published crystal structures of this compound or its derivatives in the crystallographic databases.
Chromatographic Methodologies for Purity Assessment and Quantification
Chromatographic techniques are indispensable for the analysis of organophosphorus compounds like this compound. These methods excel at separating complex mixtures, allowing for the precise quantification of the target analyte and the identification and quantification of impurities, such as starting materials, by-products, or degradation products. The choice of chromatographic method depends on the analyte's volatility and thermal stability.
Gas Chromatography (GC) with Various Detectors
Gas Chromatography (GC) is a premier analytical technique for the analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is expected to be sufficiently volatile for GC analysis. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a heated column. researchgate.net
However, the high reactivity of the P-Cl bonds in phosphorodichloridates presents a significant challenge, as these compounds can be susceptible to degradation in the hot GC inlet or on the column itself. chromforum.org Successful analysis requires careful method development, including the use of deactivated glass liners in the injector and robust, low-bleed capillary columns to minimize analyte degradation.
For the detection of organophosphorus compounds, several detectors offer high sensitivity and selectivity:
Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for compounds containing nitrogen and phosphorus, offering excellent sensitivity and making it ideal for analyzing this compound in complex matrices. researchgate.netshimadzu.com
Flame Photometric Detector (FPD): The FPD can be configured to be selective for either sulfur- or phosphorus-containing compounds by using appropriate optical filters. In the phosphorus mode (P-mode), it is a robust and highly specific detector for organophosphorus analysis. researchgate.net
Flame Ionization Detector (FID): While a universal detector for organic compounds and not selective for phosphorus, the FID provides a response proportional to the mass of carbon and is useful for general purity assessments when the identity of all components is known. researchgate.net
Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Low-polarity stationary phase (e.g., 5% Phenyl Polysiloxane) | Provides good separation for a wide range of compounds and offers thermal stability. cromlab-instruments.es |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without causing thermal degradation. |
| Oven Program | Initial 60°C (1 min), ramp at 15°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. nih.gov |
| Carrier Gas | Helium or Hydrogen | Inert gases that serve as the mobile phase. |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD) | Offers high selectivity and sensitivity for phosphorus-containing compounds. researchgate.netresearchgate.net |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that uses a liquid mobile phase to pass a sample through a column packed with a solid stationary phase. nih.gov It is particularly advantageous for compounds that are thermally labile or non-volatile, making it a viable alternative to GC. chromatographyonline.comchromatographyonline.com
The primary analytical challenge for this compound in HPLC is its extreme reactivity with protic solvents like water or methanol (B129727), which are common in the widely used reversed-phase mode. The P-Cl bonds will rapidly hydrolyze, degrading the analyte before any separation can occur. Therefore, analysis must be conducted using normal-phase HPLC . This mode employs a non-polar, aprotic mobile phase (e.g., hexane, ethyl acetate) and a polar stationary phase (e.g., silica (B1680970), cyano). sigmaaldrich.com
Detector selection is another critical consideration. The butenyl moiety lacks a strong chromophore, resulting in very weak UV absorbance, which would lead to poor sensitivity with a standard UV detector. More universal detectors are likely required:
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the mobile phase and measures the light scattered by the dried analyte particles, making it suitable for non-volatile analytes without a UV chromophore.
Charged Aerosol Detector (CAD): Similar to ELSD, CAD generates a charged aerosol and measures the electrical charge, providing a near-universal response for non-volatile and semi-volatile compounds.
Table 2: Illustrative Normal-Phase HPLC Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Cyano (CN) or Silica phase, 5 µm particle size | Standard polar stationary phases for normal-phase chromatography. sigmaaldrich.comwmich.edu |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate (B1210297) | A non-polar, aprotic solvent system to prevent analyte degradation. |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical HPLC columns. nih.gov |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | Provides universal detection for compounds lacking a strong UV chromophore. |
Hyphenated Techniques (GC-MS, LC-MS)
Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry (MS), are the definitive tools for structural elucidation and confirmation of identity.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the ideal method for identifying and quantifying volatile impurities in a this compound sample. cromlab-instruments.esscirp.org The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. researchgate.net This provides two orthogonal pieces of information: the retention time from the GC and the mass spectrum from the MS, enabling confident peak identification. nih.gov For this compound, electron ionization (EI) would likely lead to characteristic fragmentation patterns, including the loss of a chlorine atom (M-35), the butenyl group, or cleavage of the P-O bond, aiding in structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS): Interfacing normal-phase HPLC with mass spectrometry is possible but can be more complex than with reversed-phase systems. Atmospheric Pressure Chemical Ionization (APCI) is often the preferred ionization source for normal-phase applications as it is better suited for the less polar mobile phases used. LC-MS would be a powerful tool for analyzing this compound if GC is not feasible due to thermal lability. More commonly, LC-MS is employed for the analysis of the non-volatile degradation products of such reactive compounds, such as their corresponding phosphonic or phosphoric acids. wmich.eduresearchgate.net
Computational and Theoretical Investigations of 3 Butenyl Phosphorodichloridate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations offer a detailed picture of the electron distribution and bonding within the 3-butenyl phosphorodichloridate molecule. These theoretical approaches are fundamental to predicting its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Ground State Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies are instrumental in determining the optimized ground state geometry of this compound. These calculations typically involve the use of hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to accurately model the molecule's structure. mdpi.comijcce.ac.ir The process involves finding the minimum energy conformation by optimizing all geometric parameters without symmetry constraints, ensuring a thorough exploration of the potential energy surface. mdpi.com The stability of the resulting wave function is also tested to confirm that a true minimum has been located. mdpi.com Such studies provide precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape.
Ab Initio Calculations of Molecular Orbitals
Ab initio molecular orbital calculations, which are based on first principles without the inclusion of experimental data, provide a rigorous framework for understanding the electronic properties of this compound. wayne.eduresearchgate.net These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are used to calculate the energies and shapes of molecular orbitals. researchgate.net The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A larger gap generally implies higher stability. researchgate.net These calculations can be performed at various levels of theory, such as HF/6-31G* and B3LYP/6-31G*, to provide a comprehensive understanding of the orbital interactions. researchgate.net
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds and determining their relative energies. This analysis is critical for understanding the molecule's flexibility and the populations of different conformers at a given temperature.
Rotational Barriers Around P-O and C-C Bonds
The rotation around single bonds, such as the P-O and C-C bonds in this compound, is not entirely free and is hindered by energy barriers. These rotational barriers are a result of steric hindrance and electronic effects between adjacent groups. Computational methods can be used to calculate the energy profile as a function of the dihedral angle, revealing the energy maxima (transition states) and minima (stable conformers). visualizeorgchem.com For example, studies on similar organophosphorus compounds have investigated the rotational barriers around phosphorus-element bonds, providing insights into the nature of these interactions. rsc.org Understanding these barriers is essential for predicting the rates of interconversion between different conformers.
Stable Conformers and Their Relative Energies
By systematically rotating the rotatable bonds in this compound and calculating the energy at each step, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers. visualizeorgchem.com The relative energies of these conformers determine their populations according to the Boltzmann distribution. researchgate.net The conformer with the lowest energy is the most stable and will be the most populated at equilibrium. researchgate.netresearchgate.net Computational studies can provide a quantitative ranking of the stability of different conformers, often expressed in kcal/mol or kJ/mol relative to the global minimum. researchgate.netresearchgate.net This information is crucial for understanding which shapes the molecule is most likely to adopt and how this might influence its chemical and physical properties.
Reaction Pathway Modeling and Transition State Calculations
Reaction pathway modeling and the calculation of transition states are fundamental to understanding the mechanisms of chemical reactions. These computational methods map out the energetic landscape of a reaction, identifying the most likely routes from reactants to products.
The hydrolysis of organophosphorus compounds is a critical area of study due to their role as pesticides and nerve agents. winona.edumdpi.com Computational studies on the hydrolysis of various organophosphorus pesticides, such as triazophos (B1682461) and paraoxon, have been performed using methods like Density Functional Theory (DFT). winona.edumdpi.com These studies typically explore different potential pathways, including the influence of pH and the catalytic effect of additional water molecules. winona.edu
For this compound, specific computational investigations into its hydrolysis mechanism, including the identification of intermediates and transition states, are not available in the reviewed literature. Such a study would theoretically involve modeling the nucleophilic attack of water on the phosphorus center and the subsequent cleavage of the P-Cl bonds.
Nucleophilic substitution is a key reaction class for phosphorodichloridates. Theoretical calculations of energy profiles for these reactions provide insight into their kinetics and thermodynamics. These profiles map the energy of the system as the reaction progresses, highlighting the activation energy barriers and the energies of intermediates and products. mdpi.com
While energy profiles for nucleophilic substitution have been computationally determined for a variety of organophosphorus compounds, no specific studies detailing the energy profiles for nucleophilic substitution reactions of this compound were found in the public domain. Research on related compounds suggests that such calculations would likely employ quantum chemical methods to model the interaction with various nucleophiles. mdpi.com
Spectroscopic Property Prediction
Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of chemical compounds.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts via computational methods, often using DFT, is a valuable tool for structure elucidation. These calculations can help to assign experimental spectra and to distinguish between different isomers or conformers of a molecule.
There are no specific published computational studies that predict the ¹H, ¹³C, or ³¹P NMR chemical shifts for this compound. A theoretical study would involve geometry optimization of the molecule followed by the calculation of magnetic shielding tensors, which are then converted into chemical shifts.
Computational calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra of a molecule. These predicted spectra are useful for identifying functional groups and for interpreting experimental vibrational spectra. The calculations involve determining the second derivatives of the energy with respect to the atomic coordinates.
Specific vibrational frequency calculations and predicted IR/Raman spectra for this compound are not documented in the available literature. A theoretical investigation would provide a set of vibrational modes and their corresponding frequencies and intensities.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics of a molecule and its interactions with its environment, such as a solvent. For flexible molecules like this compound, MD simulations could reveal the preferred conformations of the butenyl chain and its influence on the reactivity of the phosphorodichloridate group.
A review of the scientific literature did not yield any studies on the molecular dynamics simulations of this compound. Such simulations would require the development of a specific force field for this molecule or the use of a general force field capable of accurately describing organophosphorus compounds.
Solvent Effects on Molecular Behavior
There is no available research data from computational studies detailing the influence of different solvents on the molecular behavior of this compound. Such a study would typically involve using computational models like the Polarizable Continuum Model (PCM) to simulate the solvent environment and calculate changes in the molecule's geometry, electronic structure, and conformational preferences.
Table 1: Hypothetical Data on Solvent Effects on this compound (Illustrative Only)
| Solvent | Dielectric Constant (ε) | Predicted Effect on P-Cl Bond Length (Å) | Predicted Effect on Dipole Moment (Debye) |
| No Data Available | N/A | N/A | N/A |
| No Data Available | N/A | N/A | N/A |
| No Data Available | N/A | N/A | N/A |
Note: This table is for illustrative purposes only to show what kind of data would be presented if it were available. No actual data for this compound has been found.
Interactions with Other Molecules
Specific computational investigations into the non-covalent or covalent interactions of this compound with other molecules are not present in the current body of scientific literature. Research in this area would be valuable for understanding its reactivity and potential applications, for example, in studying its role as an intermediate in chemical synthesis. Such studies would calculate interaction energies and geometries for complexes of this compound with other relevant molecules.
Table 2: Hypothetical Interaction Energy Data for this compound (Illustrative Only)
| Interacting Molecule | Type of Interaction | Calculated Interaction Energy (kcal/mol) |
| No Data Available | N/A | N/A |
| No Data Available | N/A | N/A |
| No Data Available | N/A | N/A |
Note: This table is for illustrative purposes only to show what kind of data would be presented if it were available. No actual data for this compound has been found.
Further experimental and computational research is required to elucidate the specific molecular behaviors and interaction profiles of this compound.
Applications of 3 Butenyl Phosphorodichloridate in Chemical Synthesis and Materials Science
Reagent in Organic Transformations
The high reactivity of the phosphorus-chlorine bonds makes 3-butenyl phosphorodichloridate a valuable reagent for introducing the butenyl-phosphate moiety into other organic molecules.
This compound serves as an effective phosphorylating agent for a variety of nucleophiles, most notably alcohols and amines. The two chlorine atoms attached to the phosphorus center are excellent leaving groups, facilitating nucleophilic substitution reactions.
When treated with alcohols (R-OH) or phenols (Ar-OH), the phosphorodichloridate undergoes sequential substitution to form the corresponding phosphate (B84403) esters. The reaction can be controlled to produce either the mono-substituted phosphorochloridate or the di-substituted phosphate triester, depending on the stoichiometry and reaction conditions. Similarly, reaction with primary or secondary amines (R-NH2 or R2NH) yields phosphoramidates or phosphorodiamidates, which are classes of compounds with significant biological activity. rsc.org The general scheme for these transformations is a cornerstone of organophosphorus chemistry.
Table 1: Phosphorylation Reactions with this compound
| Nucleophile | Product Type | General Reaction |
|---|---|---|
| Alcohol (R-OH) | Phosphate Ester | C₄H₇O-P(O)Cl₂ + 2 R-OH → C₄H₇O-P(O)(OR)₂ + 2 HCl |
These reactions enable the synthesis of complex molecules where the butenyl group can be retained for further chemical modification, such as cross-linking or polymerization.
While not a direct intermediate in the olefination step itself, this compound is a valuable precursor for the synthesis of Horner-Wadsworth-Emmons (HWE) reagents. The HWE reaction is a widely used method for forming alkenes, which relies on the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgyoutube.comtcichemicals.com
This compound can be converted into a butenylphosphonate ester through a two-step process. First, reaction of the phosphorodichloridate with two equivalents of an alcohol, such as ethanol (B145695), would yield diethyl 3-butenyl phosphite (B83602). This is followed by a thermally-induced Michaelis-Arbuzov rearrangement, a classic reaction in organophosphorus chemistry, to produce diethyl 3-butenylphosphonate. researchgate.net This phosphonate is the key reagent needed for subsequent HWE reactions. This synthetic utility highlights the role of this compound as a foundational building block for more complex reagents in organic synthesis. nih.gov
The application of this compound directly as a catalyst is not extensively documented. However, organophosphorus compounds are frequently used as catalyst precursors. monash.eduresearchgate.net For instance, P(V) compounds like phosphorodichloridates can be chemically reduced to their corresponding P(III) phosphine (B1218219) derivatives. Tertiary phosphines are a major class of nucleophilic organocatalysts used in a wide array of chemical transformations.
Furthermore, phosphonium (B103445) salts, which can be derived from phosphorus compounds, are known to function as phase-transfer catalysts or radical precursors in various reactions. monash.eduresearchgate.net While the specific conversion of this compound into a catalytically active species is a specialized area, its chemical nature allows for its potential transformation into known catalytic scaffolds. google.com
Precursor for Flame Retardant Materials (Phosphorus-Based)
The dual functionality of this compound makes it an excellent candidate for creating advanced, phosphorus-based flame retardant materials. It can be chemically integrated into a polymer structure, leading to permanent flame retardancy with minimal impact on the material's physical properties.
This compound can be incorporated into polymer matrices through two distinct reactive pathways, qualifying it as a reactive flame retardant. This covalent bonding prevents the flame retardant from leaching or migrating out of the polymer over time, a common issue with additive-type flame retardants. google.com
Reaction via the Phosphorodichloridate Group: The P-Cl bonds can react with functional groups on existing polymer chains or monomers, such as the hydroxyl (-OH) groups in polyesters or polyols used for polyurethanes. This reaction grafts the phosphorus-containing moiety onto the polymer backbone.
Reaction via the Butenyl Group: The terminal alkene (C=C) of the butenyl group is capable of participating in free-radical polymerization. It can be copolymerized with other vinyl monomers like styrene, acrylates, or vinyl esters to form a new polymer where the phosphorus flame retardant is an integral part of the main chain.
This ability to be chemically bound into the polymer matrix ensures a durable and stable flame-retardant effect. frontiersin.org
The development of reactive flame retardants is a key strategy for producing safer and more durable polymeric materials. mdpi.com These retardants are designed to become a permanent part of the polymer, thereby avoiding environmental and health concerns associated with migrating additives.
This compound is an ideal platform for designing novel reactive flame retardant monomers. For instance, it can first be reacted with a diol (e.g., ethylene (B1197577) glycol) under controlled conditions. This reaction replaces the chlorine atoms and creates a new, phosphorus-containing diol monomer, which still possesses the polymerizable butenyl side chain. This newly synthesized monomer can then be used in polycondensation reactions (e.g., to make polyesters) or other polymerization processes. The resulting polymer has the flame-retardant phosphorus element built directly into its architecture, ensuring permanent flame retardancy. The phosphorus component typically acts in both the condensed phase by promoting the formation of a protective char layer and in the gas phase by releasing radical-quenching species during combustion.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Alcohols |
| Amines |
| Phosphate Ester |
| Phosphorochloridate |
| Phosphate Triester |
| Phosphoramidate (B1195095) |
| Phosphorodiamidate |
| Horner-Wadsworth-Emmons Reagent |
| Phosphonate |
| Aldehyde |
| Ketone |
| Ethanol |
| Diethyl 3-butenyl phosphite |
| Diethyl 3-butenylphosphonate |
| Phosphine |
| Phosphonium Salt |
| Polyesters |
| Polyols |
| Polyurethanes |
| Styrene |
| Acrylates |
| Vinyl Esters |
Building Block for Functional Polymers and Biomacromolecule Analogues
This compound serves as a versatile building block in the synthesis of functional polymers and analogues of biomacromolecules. Its bifunctional nature, possessing both a reactive phosphorodichloridate group and a polymerizable butenyl group, allows for its incorporation into a variety of macromolecular structures. This dual reactivity enables the design of polymers with tailored properties and the synthesis of modified nucleic acids with potential therapeutic applications.
Synthesis of Phosphonate-Containing Polymers
The presence of the phosphorodichloridate moiety in this compound makes it a key precursor for the synthesis of polymers containing phosphonate groups. These polymers are of significant interest due to their unique properties, including flame retardancy, metal-ion chelation capabilities, and biocompatibility.
The synthesis typically involves the reaction of the phosphorodichloridate with diols or other bifunctional monomers. The butenyl group can either be preserved during this initial polymerization to allow for subsequent cross-linking or modification, or it can be directly involved in the polymerization process, for example, through free radical mechanisms. The resulting polyphosphonates and polyphosphates exhibit a range of thermal stabilities and mechanical properties depending on the comonomers used. For instance, condensation polymerization of phosphorodichloridates with bisphenols can yield flame-retardant polyphosphate esters. scilit.com
| Polymer Type | Monomers | Key Properties |
| Polyphosphate Esters | This compound, Bisphenol A | Flame retardancy, thermal stability |
| Cross-linked Polyphosphonates | This compound, Diols | Enhanced mechanical strength, chemical resistance |
Polymers for Adsorption and Separation Technologies
Polymers derived from this compound can be designed for specific applications in adsorption and separation technologies. The phosphonate groups introduced into the polymer backbone can act as active sites for the selective binding of metal ions or organic molecules.
By controlling the polymer architecture, for example, by creating porous materials or functionalizing surfaces, materials with high adsorption capacities and selectivity can be produced. The butenyl group offers a convenient handle for grafting these functional polymers onto solid supports, such as silica (B1680970) or other resins, to create stationary phases for chromatography or solid-phase extraction media. These materials can be employed for environmental remediation, such as the removal of heavy metal ions from wastewater, or for the purification of high-value compounds in industrial processes.
Development of DNA/RNA Analogues
The chemical synthesis of DNA and RNA analogues is a critical area of research for the development of therapeutics, diagnostics, and research tools. nih.govmdpi.comresearchgate.net this compound can be utilized in the synthesis of modified oligonucleotides where the natural phosphodiester linkage is replaced by a phosphonate or other modified phosphorus-containing group. nih.gov
These modifications can confer desirable properties to the nucleic acid analogues, such as increased resistance to nuclease degradation, enhanced cellular uptake, and improved binding affinity to target sequences. The butenyl group can be further functionalized post-synthesis to attach labels, drugs, or other moieties. The synthesis of these analogues often relies on phosphoramidite (B1245037) or H-phosphonate chemistries, where activated phosphorus(III) compounds are key intermediates. nih.govmdpi.comresearchgate.net The development of these synthetic methods has been crucial for the high-yield and high-throughput production of oligonucleotides. researchgate.net
Intermediate in Agrochemical Synthesis (Mechanism-focused)
Organophosphorus compounds are a significant class of agrochemicals, used widely as pesticides. wikipedia.org this compound can serve as a key intermediate in the synthesis of various organophosphorus pesticide precursors and active ingredients.
Synthesis of Organophosphorus Pesticide Precursors
The reactivity of the P-Cl bonds in this compound allows for facile reaction with nucleophiles such as alcohols, phenols, and amines to form a wide range of organophosphorus esters and amides. These reactions are often the first step in the multi-step synthesis of more complex pesticide molecules.
For example, reaction with an alcohol (R'OH) leads to the formation of a phosphorodichloridate ester. Subsequent, controlled hydrolysis or reaction with another nucleophile can replace the remaining chlorine atoms. The butenyl group can be retained in the final structure or can be a site for further chemical transformation. The mechanism typically involves nucleophilic substitution at the phosphorus center.
A general reaction scheme is as follows:
Cl2P(O)O(CH2)2CH=CH2 + R'OH → ClP(O)(OR')O(CH2)2CH=CH2 + HCl
This intermediate can then be reacted with another nucleophile, for example, an amine (R''2NH), to yield a phosphoroamidate, a common structural motif in pesticides.
ClP(O)(OR')O(CH2)2CH=CH2 + R''2NH → (R''2N)P(O)(OR')O(CH2)2CH=CH2 + HCl
Herbicidal and Fungicidal Derivative Synthesis
The versatility of this compound as a synthetic intermediate extends to the creation of specific herbicidal and fungicidal derivatives. nih.gov By carefully selecting the nucleophiles to react with the phosphorodichloridate, chemists can introduce toxophoric groups or moieties that enhance the biological activity and selectivity of the final compound. nih.gov
For instance, the synthesis of certain fungicides may involve the incorporation of a specific heterocyclic ring system. nih.gov This can be achieved by reacting this compound with a hydroxyl- or amino-functionalized heterocycle. The mechanism of action of the resulting fungicide is often related to the inhibition of essential enzymes in the target pathogen. nih.gov
Similarly, in the synthesis of herbicides, the organophosphorus moiety derived from this compound can be designed to mimic a natural substrate of a key plant enzyme, thereby acting as a competitive inhibitor. researchgate.net The butenyl group might also play a role in the transport of the herbicide within the plant or in its interaction with the target site. The development of new herbicides often focuses on finding compounds with high efficacy against weeds and good selectivity for crops. nih.govrsc.org
Role in Advanced Materials Development
This compound is a specialized chemical reagent that plays a significant role in the development of advanced materials, particularly in the creation of functional surfaces and biomimetic structures. Its unique structure, which combines a reactive phosphodichloridate group with a terminal butenyl (alkene) group, allows for the introduction of a polymerizable moiety onto a variety of molecules. This functionality is especially valuable in the synthesis of tailored phospholipid analogs, which are subsequently used to build robust, functional self-assembled monolayers (SAMs). These modified surfaces have applications ranging from biocompatible coatings and biosensors to platforms for studying cell-membrane interactions.
Synthesis of Phospholipid Analogs for Material Science
The synthesis of phospholipid analogs is crucial for creating materials that mimic biological membranes or present specific chemical functionalities. This compound serves as a key building block in a synthetic strategy to produce phospholipid analogs bearing a terminal double bond on their headgroup.
The general synthetic approach involves the reaction of this compound with a protected diacylglycerol or a similar lipid backbone. The phosphodichloridate group readily reacts with the hydroxyl group of the lipid, forming a stable phosphodiester linkage. This reaction is analogous to established methods for creating phospholipids (B1166683) from other phosphodichloridates. Following the coupling reaction, subsequent hydrolysis and deprotection steps yield the final phospholipid analog.
The defining feature of an analog synthesized using this reagent is the presence of the butenyl group on the phosphate headgroup. This terminal alkene is a versatile chemical handle that does not significantly interfere with the self-assembly of the lipid but is available for a variety of subsequent chemical transformations. This strategy is similar to the synthesis of other functional lipids, such as those incorporating terminal alkynes for use in click chemistry, which are designed for the post-synthesis modification of lipid assemblies. nih.govacs.org
The introduction of this polymerizable group is a deliberate design choice for materials science applications. While natural phospholipids provide the basic structure for forming bilayers, the non-covalent forces holding them together can be insufficient for creating robust coatings needed for many technological uses. By incorporating a terminal alkene, the resulting phospholipid analog can be polymerized after assembly, creating a highly stable, cross-linked structure.
Table 1: Synthesis Strategy for Alkene-Functionalized Phospholipid Analogs
| Step | Description | Reagents | Key Feature |
| 1. Phosphorylation | Reaction of a lipid backbone (e.g., diacylglycerol) with the phosphodichloridate. | This compound, Diacylglycerol, Base | Formation of a phosphotriester intermediate. |
| 2. Hydrolysis/Deprotection | Removal of protecting groups and hydrolysis of the remaining P-Cl bond. | Water, Mild Acid/Base | Formation of the final phosphodiester headgroup. |
| Resulting Product | Phospholipid Analog | - | Contains a terminal butenyl group for subsequent reactions. |
Self-Assembled Monolayers (SAMs) Functionalization
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. Phospholipid-based SAMs are of particular interest for creating biomimetic surfaces that can reduce non-specific protein adsorption or serve as a matrix for immobilizing biomolecules. The functionalization of these SAMs using phospholipid analogs prepared from this compound opens up advanced applications in materials science.
Once the butenyl-functionalized phospholipid analogs are assembled into a monolayer on a suitable substrate (e.g., gold, silicon oxide), the terminal double bonds are exposed at the monolayer-air or monolayer-liquid interface. These accessible alkene groups can then be used for covalent surface modification in two primary ways:
Surface-Initiated Polymerization (SIP): The terminal alkenes can act as initiation points for growing polymer chains directly from the surface. acs.orgnih.gov Techniques like surface-initiated atom transfer radical polymerization (SI-ATRP) can be employed to create dense polymer brushes covalently grafted to the SAM. rsc.org This method allows for precise control over the thickness, composition, and functionality of the grafted polymer layer. The resulting polymer-grafted surface can be designed to exhibit a wide range of properties, such as enhanced lubricity, specific bio-recognition capabilities, or stimuli-responsive behavior. For example, grafting a biocompatible polymer like poly(ethylene glycol) (PEG) can create highly protein-resistant surfaces for medical implants or biosensors. nih.gov
Thiol-Ene "Click" Chemistry: The butenyl group is an excellent substrate for the thiol-ene reaction, a highly efficient and specific "click" chemistry pathway. researchgate.net This reaction allows for the covalent attachment of thiol-containing molecules to the SAM surface under mild conditions. A wide variety of molecules, including peptides, carbohydrates, or synthetic polymers, can be modified with a thiol group and then "clicked" onto the butenyl-functionalized surface. This provides a modular and versatile method for tailoring the surface chemistry of the SAM for specific applications, such as creating biosensors with immobilized antibodies or studying cellular adhesion with patterned peptide ligands.
The ability to form robust, covalently modified surfaces distinguishes these materials from those based on simple physisorbed lipid layers. The covalent bonds formed through polymerization or click chemistry provide the stability needed for applications in demanding environments, such as in flowing liquids or for long-term implantation.
Table 2: Functionalization Methods for Butenyl-Terminated SAMs
| Method | Description | Key Advantage | Potential Application |
| Surface-Initiated Polymerization (SIP) | Growing polymer chains from the terminal alkene groups on the SAM surface. | Creates dense, robust polymer brush layers with controlled properties. | Biocompatible coatings, antifouling surfaces, stimuli-responsive materials. |
| Thiol-Ene "Click" Chemistry | Covalently attaching thiol-modified molecules to the butenyl groups. | Highly efficient and specific reaction under mild conditions for modular functionalization. | Biosensors, patterned surfaces for cell studies, targeted drug delivery platforms. |
Environmental Transformation Pathways and Methodologies for 3 Butenyl Phosphorodichloridate
Hydrolytic Degradation in Aqueous Environments
No information was found concerning the hydrolytic degradation of 3-Butenyl Phosphorodichloridate.
Kinetics of Hydrolysis in Various pH Conditions
There are no available studies that detail the rate of hydrolysis of this compound under different pH conditions (acidic, neutral, or alkaline).
Identification of Hydrolytic Byproducts
The chemical identities of the byproducts resulting from the hydrolysis of this compound have not been documented in the reviewed literature.
Photolytic Degradation Mechanisms
Specific research on the photolytic degradation of this compound is not available.
UV-Induced Photolysis
There are no studies available that investigate the degradation of this compound when exposed to UV radiation.
Sensitized Photodegradation
Information regarding the sensitized photodegradation of this compound, which would involve other molecules absorbing light energy and transferring it to the compound, could not be located.
Biodegradation Potential and Microbial Interactions (Focus on mechanisms and methodologies)
There is a lack of research on the biodegradation of this compound. This includes a void in information regarding the microorganisms that might be capable of degrading it, the enzymatic pathways involved, and the methodologies used to study these interactions.
Methodologies for Environmental Monitoring and Analysis
The detection and quantification of the highly reactive this compound in environmental samples would be challenging. Analytical methods would likely focus on its more stable hydrolysis and degradation products.
Given its expected rapid hydrolysis, sampling for this compound would need to be conducted with immediate preservation or derivatization in the field. For its degradation products, such as buten-1-ol and phosphorylated intermediates, standard environmental sampling techniques for water and soil would be applicable.
For water samples, grab sampling followed by immediate cooling and storage in amber glass bottles would be appropriate. Solid-phase extraction (SPE) with appropriate sorbents could be used to concentrate the less polar degradation products.
For soil and sediment samples, core sampling followed by extraction with a suitable organic solvent or a mixture of solvents would be necessary. Techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) could enhance extraction efficiency.
Gas chromatography-mass spectrometry (GC-MS) is the most probable analytical technique for the determination of this compound and its volatile degradation products. nih.govnih.gov Due to its reactive nature, direct analysis of the parent compound would be difficult. A derivatization step, for example, by reaction with a suitable alcohol in the presence of a base, would likely be required to form a more stable and less polar derivative for GC-MS analysis.
The primary hydrolysis product, buten-1-ol, is amenable to direct analysis by GC-MS. For the less volatile phosphorylated intermediates, derivatization to increase their volatility would be necessary prior to GC-MS analysis. Alternatively, liquid chromatography-mass spectrometry (LC-MS) could be employed for the direct analysis of these more polar and thermally labile degradation products.
Table 3: Predicted Analytical Parameters for GC-MS Analysis of a Derivatized this compound
| Parameter | Predicted Condition |
|---|---|
| Gas Chromatography (GC) | |
| Column | Non-polar or semi-polar capillary column (e.g., DB-5ms) |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Temperature Program | Optimized for separation of the derivatized analyte from matrix components. |
| Mass Spectrometry (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Acquisition Mode | Selected Ion Monitoring (SIM) for targeted analysis or full scan for identification. |
This table presents predicted GC-MS conditions based on methods for similar organophosphorus compounds.
Isotope tracing studies would be invaluable for elucidating the environmental transformation pathways of this compound. Stable isotope labeling, using isotopes such as ¹³C, ²H (deuterium), and ¹⁸O, can provide definitive evidence for degradation mechanisms. researchgate.netnih.govnih.govcsuohio.eduufz.de
To study the hydrolysis of the P-Cl and P-O-butenyl bonds, experiments could be conducted in ¹⁸O-labeled water. The incorporation of ¹⁸O into the resulting phosphate (B84403) and alcohol products, as determined by mass spectrometry, would confirm the hydrolytic cleavage sites and rates. nih.govcsuohio.edu
To trace the fate of the butenyl group, this compound could be synthesized with ¹³C or ²H labels in the butenyl chain. Following the labeled atoms through microbial or enzymatic degradation experiments would allow for the unambiguous identification of metabolic intermediates and final products. Compound-specific isotope analysis (CSIA) of the residual reactant and products can also provide insights into the reaction mechanisms. researchgate.netufz.de
Emerging Research Directions and Future Prospects for 3 Butenyl Phosphorodichloridate
Sustainable Synthetic Routes for 3-Butenyl Phosphorodichloridate
The development of environmentally friendly and efficient methods for synthesizing this compound is a key area of ongoing research. Current efforts are centered on green chemistry principles and the design of highly selective catalysts.
Traditional methods for synthesizing organophosphorus compounds often involve the use of hazardous reagents and generate significant waste. nih.govsciencedaily.com The principles of green chemistry aim to mitigate these issues by designing safer and more sustainable chemical processes. sciencedaily.com For the synthesis of compounds like this compound, research is exploring several green chemistry avenues.
One promising approach is the use of less hazardous solvents and reagents. For instance, the use of water as a solvent in "in-water" or "on-water" synthesis is being investigated for various organic reactions, which can significantly reduce the environmental impact. researchgate.net Another area of focus is the development of one-pot, multi-step syntheses, which can reduce the need for intermediate purification steps, thereby minimizing solvent use and waste generation. researchgate.netnsf.gov
The use of alternative energy sources, such as microwave irradiation or visible light, is also being explored to drive chemical reactions more efficiently and with less energy consumption compared to conventional heating methods. rsc.org These methods have shown promise in the synthesis of other organophosphorus compounds and could potentially be adapted for the production of this compound. rsc.org
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Organophosphorus Compounds
| Feature | Traditional Synthesis | Green Chemistry Approach |
| Solvents | Often uses hazardous organic solvents | Emphasizes the use of benign solvents like water or solvent-free conditions researchgate.net |
| Reagents | May involve toxic and corrosive reagents like phosphorus halides nih.gov | Seeks to use less hazardous starting materials and reagents |
| Energy | Typically relies on conventional heating | Explores alternative energy sources like microwaves and visible light rsc.org |
| Waste | Can generate significant amounts of hazardous waste | Aims for higher atom economy and reduced waste generation researchgate.netnsf.gov |
| Process | Often involves multiple steps with intermediate purifications | Favors one-pot, multi-component reactions to improve efficiency researchgate.netnsf.gov |
While specific research on the green synthesis of this compound is still emerging, the broader trends in organophosphorus chemistry suggest a clear trajectory towards more sustainable manufacturing processes.
Achieving high selectivity is a critical challenge in the synthesis of complex molecules like this compound. The development of advanced catalysts is central to controlling the reaction pathways and obtaining the desired product with high purity. capes.gov.br
For phosphorylation reactions, various catalytic systems are being investigated. These include transition-metal catalysts, organocatalysts, and biocatalysts. mdpi.comnih.gov Transition-metal catalysts, for example, have been shown to be effective in a variety of cross-coupling reactions involving organophosphorus compounds. mdpi.com The design of specific ligands for these metal catalysts can fine-tune their reactivity and selectivity. frontiersin.org
Organocatalysis, which uses small organic molecules as catalysts, offers an alternative to metal-based systems and can provide unique selectivity. nih.gov Peptide-based catalysts, for instance, have demonstrated high enantioselectivity in various reactions and could potentially be adapted for the selective synthesis of chiral organophosphorus compounds. nih.gov
Biocatalysts, such as enzymes, offer unparalleled selectivity and efficiency in phosphorylation reactions under mild conditions. mdpi.com While the direct enzymatic synthesis of this compound has not yet been reported, the exploration of enzymes for related transformations is an active area of research. mdpi.com
Table 2: Potential Catalytic Strategies for the Selective Synthesis of this compound
| Catalyst Type | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysts | High activity and versatility in cross-coupling reactions mdpi.com | Ligand design for improved selectivity and turnover numbers |
| Organocatalysts | Metal-free, often milder reaction conditions, unique selectivity nih.gov | Development of chiral catalysts for asymmetric synthesis |
| Biocatalysts (Enzymes) | High selectivity and efficiency, environmentally benign conditions mdpi.com | Enzyme discovery and engineering for novel substrates |
The future development of catalysts with enhanced selectivity will be crucial for the efficient and cost-effective production of this compound and its derivatives.
Novel Applications in Supramolecular Chemistry
The unique structural features of this compound, particularly the presence of a phosphoryl group, make it an interesting building block for the construction of complex supramolecular assemblies. nih.govnih.gov Research in this area is exploring its potential in self-assembly and host-guest chemistry.
Self-assembly is a process where molecules spontaneously organize into well-defined structures through non-covalent interactions. nih.gov Phosphoryl groups can participate in hydrogen bonding and coordination interactions, which can drive the formation of larger supramolecular architectures. nih.gov
The butenyl group in this compound provides a site for further functionalization, allowing for the introduction of other molecular recognition motifs. This could enable the design of amphiphilic molecules that self-assemble into micelles, vesicles, or other nanostructures in solution. Such assemblies have potential applications in drug delivery and materials science. researchgate.net
While direct studies on the self-assembly of this compound are limited, research on related phosphate (B84403) esters has demonstrated their ability to form complex and functional supramolecular structures. nih.govnih.gov
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. wikipedia.org The phosphoryl group of this compound could act as a binding site for specific guest molecules, including metal ions or organic cations.
Furthermore, the butenyl group allows for the incorporation of this phosphorodichloridate into larger macrocyclic or cage-like host structures. Such hosts could exhibit selective binding of guest molecules within their cavities, with potential applications in sensing, catalysis, and separations. wikipedia.orguni-osnabrueck.de For example, cyclodextrins and calixarenes are well-known host molecules that can encapsulate guest molecules, and functionalization of these hosts with phosphate groups can enhance their binding capabilities. nih.govresearchgate.net
The development of host-guest systems based on this compound is an emerging area with the potential to create novel functional materials.
Advanced Materials for Energy and Optoelectronics
The electronic and structural properties of organophosphorus compounds make them promising candidates for applications in advanced materials, particularly in the fields of energy and optoelectronics. researchgate.netacs.org While research into the specific use of this compound in these areas is in its early stages, the general properties of related compounds suggest potential avenues for exploration.
Organophosphorus materials have been investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as flame retardants in materials for electronic devices. frontiersin.orgresearchgate.netacs.org The phosphorus center can be modified to tune the electronic properties of the material, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for the performance of optoelectronic devices. tandfonline.com
The butenyl group of this compound offers a reactive handle for polymerization or for grafting onto other materials. This could allow for the creation of new polymers or hybrid materials with tailored properties for energy storage or optoelectronic applications. For instance, phosphorus-containing polymers have been explored as electrolytes in lithium-ion batteries. researchgate.net
Although concrete data on the performance of this compound in these applications is not yet available, the versatility of organophosphorus chemistry suggests that this compound could serve as a valuable building block for the next generation of advanced materials. researchgate.nettandfonline.com
Table 3: Potential Applications of Organophosphorus Materials in Energy and Optoelectronics
| Application Area | Role of Organophosphorus Compounds | Potential Contribution of this compound |
| Organic Light-Emitting Diodes (OLEDs) | Host materials, electron-transport materials, emitters researchgate.netacs.org | Functionalization via the butenyl group to tune emissive properties |
| Organic Photovoltaics (OPVs) | Electron-acceptor materials, interfacial layers researchgate.net | Incorporation into novel polymer architectures for improved charge separation |
| Flame Retardants | Enhance fire safety of electronic components frontiersin.org | Can be incorporated into polymer backbones to impart flame retardancy |
| Battery Electrolytes | Solid polymer electrolytes for lithium-ion batteries researchgate.net | Polymerization via the butenyl group to form conductive membranes |
Functional Phosphoryl Polymers in Batteries
The demand for safer, more efficient, and longer-lasting batteries has spurred intensive research into new electrolyte materials. Solid-state batteries, in particular, are a major focus, as they have the potential to overcome the safety and energy density limitations of conventional lithium-ion batteries with liquid electrolytes. wikipedia.org Functional phosphoryl polymers are emerging as a promising class of materials for solid polymer electrolytes (SPEs), and the unique structure of this compound makes it an intriguing candidate for the synthesis of such polymers. mdpi.comnih.gov
The incorporation of phosphorus-containing groups into polymer backbones can significantly enhance the safety and performance of batteries. researchgate.netdntb.gov.ua Polyphosphoesters and polyphosphonates, for instance, are known for their inherent flame-retardant properties, a critical feature for preventing thermal runaway in batteries. nih.govdntb.gov.ua The polymerization of monomers like this compound could lead to the formation of polyphosphonate-based SPEs. The butenyl group provides a reactive site for polymerization, allowing for the creation of a stable polymer matrix. This matrix can then be doped with lithium salts to facilitate ion transport. Research on similar alkenyl phosphates has demonstrated their excellent polymerization capability, leading to the formation of cross-linked gel polymer electrolytes with good mechanical properties and high ionic conductivity. researchgate.net
The flexibility in designing the polymer architecture is a key advantage. By copolymerizing this compound with other monomers, it is possible to fine-tune the properties of the resulting SPE. For example, incorporating poly(ethylene glycol) (PEG) segments can enhance the ionic conductivity of the electrolyte. nih.govresearchgate.net The resulting copolymers could exhibit a favorable combination of high ionic conductivity, good mechanical strength, and excellent thermal stability, making them suitable for use in all-solid-state lithium metal batteries. nih.gov
Table 1: Potential Properties of this compound-Based Polymers for Battery Applications
| Property | Potential Advantage |
| Flame Retardancy | The phosphorus content inherently enhances the safety of the battery by reducing flammability. |
| Ionic Conductivity | The polymer matrix can be designed to facilitate efficient lithium-ion transport. |
| Electrochemical Stability | Phosphonate-based polymers can offer a wide electrochemical stability window. |
| Mechanical Strength | Cross-linking via the butenyl group can lead to robust solid electrolytes. |
| Processability | The monomer's reactivity allows for various polymerization techniques, including in-situ polymerization. |
Organic Light-Emitting Diodes (OLEDs)
The development of new materials for organic light-emitting diodes (OLEDs) is crucial for advancing display and lighting technologies. Organophosphorus compounds have been identified as a promising class of materials for OLEDs, serving as emitters, hosts, and charge-transporting materials. researchgate.netepj-conferences.org The functionalization of these compounds allows for the tuning of their electronic and optical properties, leading to improved device performance. researchgate.net
This compound, with its reactive functionalities, presents an interesting platform for the design of novel OLED materials. The phosphorodichloridate group can be readily modified to introduce various organic moieties, thereby tuning the emission color and efficiency of the resulting molecule. researchgate.netepj-conferences.org Furthermore, the butenyl group offers a site for polymerization or cross-linking. This could be particularly advantageous in creating stable, amorphous films, which are essential for high-performance OLEDs.
One promising avenue of research is the development of crosslinkable organophosphorus emitters. By polymerizing this compound-derived monomers, it may be possible to create a highly stable emissive layer that is resistant to morphological changes during device operation. This could lead to OLEDs with longer lifetimes and improved operational stability. The ability to modulate the emission wavelengths through chemical modification of the phosphorus center opens up the possibility of developing a wide range of colors from a single precursor. researchgate.netepj-conferences.org
Integration with Flow Chemistry and Microreactor Technology
The synthesis of specialty chemicals, including organophosphorus compounds, is increasingly benefiting from the adoption of flow chemistry and microreactor technology. These approaches offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and greater scalability. researchgate.net
Microreactors provide a high surface-area-to-volume ratio, which allows for excellent heat and mass transfer. This is particularly important for exothermic reactions, which are common in organophosphorus chemistry. The precise temperature control afforded by microreactors can prevent side reactions and decomposition of sensitive products. researchgate.net Furthermore, scaling up production in a flow system is often more straightforward than in batch processes. Instead of using larger reactors, which can introduce new challenges in mixing and heat transfer, the throughput can be increased by running multiple microreactors in parallel or by operating the system for longer periods. This "scaling out" approach ensures that the optimized reaction conditions developed at the lab scale can be directly translated to industrial production.
Interdisciplinary Research with Computational Chemistry and Machine Learning
The integration of computational chemistry and machine learning with experimental research is revolutionizing the field of materials discovery and design. These powerful tools can accelerate the development of new materials by predicting their properties and guiding experimental efforts.
Computational methods, such as Density Functional Theory (DFT), can be employed to predict the reactivity and electronic properties of this compound and its derivatives. numberanalytics.comnih.govscielo.br DFT calculations can provide insights into the molecule's geometry, electronic structure, and reaction mechanisms, helping to rationalize its chemical behavior and guide the design of new synthetic strategies. nih.govmdpi.com For instance, DFT can be used to model the polymerization process of this compound, providing information on the energetics and kinetics of the reaction.
Machine learning (ML) models are also poised to play a significant role in this area. By training ML models on existing data for organophosphorus compounds, it is possible to develop predictive models for various properties, such as toxicity, reactivity, and performance in specific applications. researchgate.netarxiv.orgnih.gov For example, a machine learning model could be developed to predict the ionic conductivity of polymers derived from this compound based on their chemical structure and composition. mdpi.comresearchgate.net This would allow for the rapid screening of a large number of potential polymer candidates before committing to their synthesis and characterization, thereby accelerating the discovery of new high-performance materials. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-Butenyl Phosphorodichloridate, and how can reaction conditions be optimized?
- Answer : A common synthesis route involves reacting phosphorus halides with hydroxy-containing precursors under controlled conditions. For example, phenyl phosphorodichloridate derivatives are synthesized using triethylamine as a base in dry toluene, followed by reflux (8–12 hours) and crystallization from ethanol . Optimization parameters include:
- Temperature control : Reactions initiated at 10°C to prevent exothermic side reactions.
- Solvent selection : Anhydrous solvents (e.g., toluene) to avoid hydrolysis.
- Stoichiometry : Maintaining a 1:1 molar ratio of precursor to phosphorus halide.
- Characterization : Post-synthesis analysis via P NMR and FT-IR to confirm phosphorylation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Due to its corrosive and reactive nature:
- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory. Use fume hoods to minimize inhalation risks .
- Waste management : Segregate and store waste in corrosion-resistant containers; dispose via certified hazardous waste facilities .
- Emergency measures : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation if exposed .
Q. How can researchers ensure accurate quantification of this compound in complex mixtures?
- Answer : Chromatographic methods are preferred:
- Mobile phase : Phosphate-perchlorate buffer systems (pH 2.5–3.0) enhance peak resolution for phosphorylated compounds .
- Detection : UV-Vis at 210–220 nm for phosphorus-containing analytes.
- Sample preparation : Sonication and mechanical shaking (60 minutes) to homogenize solid matrices .
Advanced Research Questions
Q. How does the reactivity of this compound compare to structurally similar phosphorodichloridates (e.g., 4-Chlorophenyl or Methyl derivatives)?
- Answer : The butenyl group introduces steric and electronic effects:
- Steric hindrance : The allylic double bond in 3-butenyl may reduce nucleophilic attack rates compared to smaller substituents (e.g., methyl) .
- Electronic effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) increase electrophilicity at the phosphorus center, enhancing reactivity with amines or alcohols .
- Case study : In antitumor applications, 3-butenyl derivatives exhibit higher DNA alkylation efficiency than non-alkenyl analogs due to improved membrane permeability .
Q. What experimental strategies resolve contradictions in reported hydrolysis rates of this compound under aqueous conditions?
- Answer : Discrepancies arise from solvent polarity and pH variations. Methodological approaches include:
- Kinetic studies : Monitor hydrolysis via P NMR in buffered solutions (pH 4–9) to identify rate-determining steps.
- Isotopic labeling : Use O-water to trace hydrolysis pathways (P–O vs. P–Cl bond cleavage) .
- Computational modeling : DFT calculations to predict transition states and solvent effects .
Q. How can researchers design experiments to study biomolecular interactions of this compound (e.g., with DNA or proteins)?
- Answer : Key methodologies:
- Alkylation assays : Incubate the compound with plasmid DNA and analyze strand breaks via gel electrophoresis.
- Mass spectrometry : Identify covalent adducts formed with nucleophilic residues (e.g., cysteine, lysine) in proteins .
- Cellular studies : Use deuterated analogs (e.g., 3-butenyl-d) for tracing intracellular distribution via LC-MS .
Data Contradictions and Mitigation
- Issue : Variability in reported LC50 values for aquatic toxicity.
- Resolution : Standardize test organisms (e.g., Daphnia magna) and exposure durations (96 hours) per OECD guidelines .
- Issue : Discrepancies in thermal stability data.
Key Safety and Regulatory Considerations
- Acute exposure limits : Refer to AEGL-1 (8.3 mg/m³ for 1 hour) for ethyl phosphorodichloridate analogs as a conservative benchmark .
- Regulatory status : Monitor REACH registrations for updates on ecological risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
